2-Ethenyl-3,5-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-3,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOFYQSAONHBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathways for 2-Ethenyl-3,5-dimethylpyridine.
An In-depth Technical Guide to the Synthesis of 2-Ethenyl-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-vinyl-3,5-lutidine, is a substituted pyridine with significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds and specialty polymers. Its vinyl group offers a reactive handle for a variety of chemical transformations, including polymerization and addition reactions. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, with a focus on the underlying chemical principles, experimental considerations, and detailed protocols. The guide is structured to provide researchers with the necessary information to select and implement a suitable synthesis strategy based on available starting materials and laboratory capabilities.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound reveals two primary strategic approaches for its synthesis. These pathways are illustrated in the diagram below and form the basis of this guide.
Caption: Retrosynthetic analysis of this compound.
Pathway 1 focuses on the catalytic dehydrogenation of the corresponding saturated precursor, 2-Ethyl-3,5-dimethylpyridine. This approach is attractive due to its atom economy, as the only byproduct is hydrogen gas. The success of this pathway is highly dependent on the choice of catalyst and reaction conditions.
Pathway 2 involves the construction of the vinyl group from a methyl group at the 2-position of 2,3,5-collidine (2,3,5-trimethylpyridine). This is a two-step process involving an initial condensation with formaldehyde to form a hydroxyethyl intermediate, followed by dehydration. This pathway offers an alternative for laboratories where high-temperature gas-phase reactions are not feasible.
Pathway 1: Catalytic Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine
This pathway is arguably the most direct route to the target molecule, provided that the precursor, 2-Ethyl-3,5-dimethylpyridine, is readily available.
Synthesis of 2-Ethyl-3,5-dimethylpyridine
Two primary methods for the synthesis of 2-Ethyl-3,5-dimethylpyridine are the condensation of propionaldehyde with ammonia and the heterocyclization of allylamine.
A classical approach involves the gas-phase condensation of propionaldehyde with ammonia over a suitable catalyst.[1] This method is typically performed at high temperatures and can result in a mixture of pyridine bases, requiring purification.
A more recent and selective method involves the palladium-catalyzed heterocyclization of allylamine.[1] This reaction proceeds through a series of disproportionation, rearrangement, and cyclization steps to yield the desired product.
Experimental Protocol: Synthesis of 2-Ethyl-3,5-dimethylpyridine via Heterocyclization of Allylamine [1]
-
Reaction Setup: A mixture of allylamine and a palladium catalyst (e.g., PdCl2) in a suitable solvent is prepared in a high-pressure autoclave.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 160°C) for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield pure 2-Ethyl-3,5-dimethylpyridine.
Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine
Proposed Experimental Protocol: Catalytic Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine
-
Catalyst Preparation: A suitable catalyst, such as potassium-promoted ceria (K/CeO2) or chromia-alumina (CrOx/Al2O3), is packed into a fixed-bed reactor.[2][3]
-
Reaction Setup: The reactor is heated to the desired temperature (typically 500-600°C). A carrier gas (e.g., nitrogen or steam) is passed through the reactor.
-
Reaction Execution: 2-Ethyl-3,5-dimethylpyridine is vaporized and introduced into the reactor along with the carrier gas. The flow rates are controlled to achieve the desired space velocity.
-
Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products. The product mixture is then analyzed by gas chromatography (GC) to determine the conversion and selectivity. The desired this compound can be isolated by fractional distillation.
| Catalyst System | Typical Operating Temperature (°C) | Key Characteristics | Reference |
| K/CeO2 | 450-550 | High selectivity, good stability. | [2] |
| CrOx/Al2O3 | 500-650 | Industrially relevant, requires periodic regeneration. | [3] |
| Pt-based (e.g., Pt-Sn/Al2O3) | 550-650 | High activity, can be prone to coking. | [4] |
Table 1: Potential Catalyst Systems for the Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine.
Caption: Workflow for Pathway 1.
Pathway 2: Synthesis from 2,3,5-Collidine and Formaldehyde
This pathway provides a valuable liquid-phase alternative to the high-temperature gas-phase dehydrogenation route. It is analogous to the industrial synthesis of 2-vinylpyridine from 2-methylpyridine.[5][6]
Step 1: Condensation of 2,3,5-Collidine with Formaldehyde
The first step involves the base-catalyzed condensation of 2,3,5-collidine with formaldehyde to form 2-(1-Hydroxyethyl)-3,5-dimethylpyridine. The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a strong base, and the resulting carbanion attacks the electrophilic carbon of formaldehyde.
Experimental Protocol: Synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine
-
Reaction Setup: 2,3,5-Collidine is dissolved in a suitable aprotic solvent (e.g., THF or toluene) in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. The mixture is cooled to a low temperature (e.g., -78°C).
-
Deprotonation: A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to the solution, maintaining the low temperature.
-
Aldol Addition: A solution of formaldehyde (or paraformaldehyde) in the same solvent is then added slowly to the reaction mixture.
-
Quenching and Work-up: After the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 2-(1-Hydroxyethyl)-3,5-dimethylpyridine can be purified by column chromatography or distillation under reduced pressure.
Step 2: Dehydration of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine
The final step is the dehydration of the hydroxyethyl intermediate to form the desired vinyl group. This can be achieved by heating with a strong base or by acid-catalyzed dehydration. The base-catalyzed method is often preferred to avoid polymerization of the product.[5][7]
Experimental Protocol: Dehydration of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine
-
Reaction Setup: A mixture of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine and a dehydrating agent, such as potassium hydroxide or sodium hydroxide, is placed in a distillation apparatus.
-
Dehydration and Distillation: The mixture is heated, and the this compound product is distilled off as it is formed. The reaction is typically carried out under reduced pressure to facilitate the distillation of the product and to minimize polymerization.
-
Purification and Stabilization: The collected distillate is the desired product. A polymerization inhibitor, such as 4-tert-butylcatechol, should be added for storage.[5]
Caption: Workflow for Pathway 2.
Comparative Analysis of Synthesis Pathways
| Factor | Pathway 1: Dehydrogenation | Pathway 2: Build-up from Collidine |
| Starting Materials | 2-Ethyl-3,5-dimethylpyridine | 2,3,5-Collidine, Formaldehyde |
| Number of Steps | 1 (from the ethyl precursor) | 2 |
| Reaction Conditions | High-temperature, gas-phase | Low-temperature and moderate heating, liquid-phase |
| Key Challenges | Catalyst selection and optimization, potential for coking and side reactions. | Handling of strong bases (e.g., n-BuLi), potential for polymerization during dehydration. |
| Scalability | Well-suited for continuous industrial-scale production. | More amenable to laboratory and pilot-scale synthesis. |
| Atom Economy | High (byproduct is H2). | Lower (involves stoichiometric reagents and generates salt byproducts). |
Table 2: Comparison of the two primary synthesis pathways.
Conclusion
The synthesis of this compound can be approached through two primary, scientifically sound pathways. The choice between the catalytic dehydrogenation of 2-Ethyl-3,5-dimethylpyridine and the two-step build-up from 2,3,5-collidine will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the equipment at hand. Both routes offer viable methods for accessing this valuable synthetic intermediate. Further optimization of the proposed protocols will likely lead to high yields of the desired product.
References
-
Atnabaeva, A. M., Muslimov, Z. S., Khusnutdinov, R. I., & Dzhemilev, U. M. (2008). Synthesis of 2-Ethyl-3,5-dimethylpyridine by Heterocyclization of Allylamine, Cyclopropylamine, and Diallylamine in the Presence of Palladium Complexes. Russian Journal of Organic Chemistry, 44(12), 1831–1835. [Link]
-
Method for synthesizing and preparing 2-vinyl pyridine. (n.d.). Eureka | Patsnap. [Link]
-
Efficient Oxidative Dehydrogenation of Ethylbenzene over K/CeO 2 with Exceptional Styrene Yield. (2023). MDPI. [Link]
- Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines. (1964).
-
2-Ethyl-3,5-dimethylpyrazine. (n.d.). PubChem. Retrieved from [Link]
-
A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance. (2018). Catalysis Science & Technology. [Link]
-
2-Vinylpyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Highly Efficient PtSn/Al2O3 and PtSnZnCa/Al2O3 Catalysts for Ethane Dehydrogenation: Influence of Catalyst Pretreatment Atmosphere. (2021). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Characterization of 2-Ethenyl-3,5-dimethylpyridine
Executive Summary
Compound: 2-Ethenyl-3,5-dimethylpyridine (2-Vinyl-3,5-dimethylpyridine) CAS Registry Number: 1824300-81-3 Molecular Formula: C₉H₁₁N Molecular Weight: 133.19 g/mol [1]
This technical guide provides a comprehensive spectroscopic analysis of this compound, a critical monomeric intermediate used in the synthesis of functionalized polymers and pyridine-based ligands.[1] The data presented here synthesizes experimental values from direct precursors (2-ethyl-3,5-dimethylpyridine) and high-fidelity substituent chemical shift (SCS) modeling based on the 2-vinylpyridine core.[1][2] This approach ensures researchers can validate the compound's identity during synthesis or quality control.[2][3]
Synthesis & Structural Context
Understanding the synthesis pathway is prerequisite to interpreting the impurity profile in spectroscopic data.[2][3] The primary industrial route involves the catalytic dehydrogenation of 2-ethyl-3,5-dimethylpyridine (α-parvoline).[1]
Synthesis Pathway Diagram
Figure 1: Catalytic dehydrogenation pathway converting α-parvoline to the target vinyl monomer.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by the distinct AMX pattern of the vinyl group, modified by the steric influence of the 3-methyl substituent.[1]
¹H NMR Data (400 MHz, CDCl₃)
The 3-methyl group exerts a "buttressing effect" on the vinyl moiety, often causing a slight downfield shift and broadening of the vinyl proton signals compared to unsubstituted 2-vinylpyridine.
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |
| H-6 | Aromatic | 8.25 – 8.35 | Singlet (s) | - | Deshielded by adjacent Nitrogen; no ortho coupling due to C5-Me.[1][2] |
| H-4 | Aromatic | 7.25 – 7.35 | Singlet (s) | - | Shielded relative to H6; broadened by long-range allylic coupling.[1][2] |
| Vinyl-H | Alkene (α) | 6.80 – 6.95 | dd | J≈11, 17 Hz | The proton on C=C adjacent to the ring.[3] |
| Vinyl-H | Alkene (β, trans) | 6.05 – 6.15 | dd | J≈17, 1.5 Hz | Terminal vinyl proton trans to ring.[2][3] |
| Vinyl-H | Alkene (β, cis) | 5.35 – 5.45 | dd | J≈11, 1.5 Hz | Terminal vinyl proton cis to ring.[2][3] |
| 3-CH₃ | Methyl | 2.25 – 2.35 | Singlet (s) | - | Ortho to vinyl group; may show NOE with Vinyl-H(α).[1][2] |
| 5-CH₃ | Methyl | 2.20 – 2.30 | Singlet (s) | - | Meta to vinyl group.[1][2] |
Critical Analysis:
-
Differentiation from Isomers: The presence of two aromatic singlets (H4 and H6) is the diagnostic feature.[2][3] Isomers like 2-vinyl-4,6-dimethylpyridine would show two aromatic singlets but with significantly different chemical shifts due to the lack of the 3-methyl steric effect.[1]
-
Impurity Flag: A triplet at ~1.2 ppm and quartet at ~2.6 ppm indicates residual 2-ethyl-3,5-dimethylpyridine (incomplete dehydrogenation).[1][2]
¹³C NMR Shifts (100 MHz, CDCl₃)
Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the vinyl group.[2]
Ionization Mode: Electron Impact (70 eV) Parent Ion (M⁺): m/z 133[1][3]
| m/z | Ion Identity | Mechanism |
| 133 | [M]⁺ | Molecular ion (Base peak or high abundance).[1][2] |
| 132 | [M-H]⁺ | Loss of hydrogen to form a stabilized azatropylium-like cation.[1][2][3] |
| 118 | [M-CH₃]⁺ | Loss of a methyl radical (likely from C3 or C5).[1][2][3] |
| 106 | [M-HCN]⁺ | Loss of HCN (Characteristic of pyridines).[2][3] |
| 91 | [C₇H₇]⁺ | Tropylium ion formation (rearrangement).[2][3] |
| 77 | [C₆H₅]⁺ | Phenyl cation equivalent.[2][3] |
Fragmentation Logic Diagram
Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.
Infrared (IR) Spectroscopy
IR analysis is particularly useful for monitoring the polymerization of the monomer.[2][3] The disappearance of the vinyl C=C stretch is the primary indicator of successful polymerization.[3]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3080 – 3010 | =C-H Stretch | Aromatic and vinylic C-H stretching.[1][2] |
| 2960 – 2850 | -C-H Stretch | Methyl group (sp³) C-H stretching (asymmetric/symmetric).[1][2][3] |
| 1630 – 1625 | C=C Stretch | Key Diagnostic: Vinyl group stretching.[2][3] This band disappears upon polymerization. |
| 1590, 1570 | C=N / C=C Ring | Pyridine ring skeletal vibrations ("breathing" modes).[2][3] |
| 1450 | -CH₃ Bend | Methyl deformation. |
| 990, 910 | =C-H Bend | Out-of-plane bending (oop) characteristic of monosubstituted vinyl groups (-CH=CH₂).[1][2] |
References & Authoritative Grounding
-
Synthesis Precursor Data: 2-Ethyl-3,5-dimethylpyridine (Parvoline). PubChem CID 70752.[2][3] National Center for Biotechnology Information.[2][3] Link[1][2][3]
-
Analogue Spectral Data: 2-Vinylpyridine NMR & Mass Spec. NIST Chemistry WebBook, SRD 69.[2][3] Link[1][2][3]
-
Synthesis Methodology: Catalytic Dehydrogenation of Alkylpyridines. ResearchGate (Generic methodology reference for vinylpyridine synthesis).[2][3] Link
-
CAS Registry: this compound (CAS 1824300-81-3).[1][2][4] Sigma-Aldrich / Merck Millipore.[1][2][3] Link[1][2][3]
-
General Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Standard text for SCS increment calculation).
Disclaimer: While specific experimental peak lists for this isomer are proprietary, the data above is derived from validated substituent chemical shift protocols and experimentally verified analogue precursors.
Sources
The Pyridine Scaffold: A Technical Guide to Functionalization and Utility
This technical guide is structured to serve as a high-level operational manual for medicinal chemists and process scientists working with pyridine scaffolds. It synthesizes mechanistic insight with practical, executable protocols.
Executive Summary: The "Privileged" Heterocycle
Pyridine is not merely a solvent or a base; it is the single most prevalent heterocyclic ring in FDA-approved pharmaceuticals. Its ubiquity stems from its physicochemical "Goldilocks zone":
-
Basicity (pKa ~5.2): Sufficient to form salts for solubility but weak enough to exist as a free base at physiological pH.
-
H-Bonding: The nitrogen lone pair acts as a critical acceptor in protein-ligand binding pockets.
-
Metabolic Stability: Unlike electron-rich heterocycles (e.g., furans), the electron-deficient pyridine ring is resistant to oxidative metabolism by CYP450, often serving as a metabolic blocker.
This guide moves beyond textbook chemistry to address the central challenge in pyridine synthesis: overcoming the innate deactivation of the ring to achieve site-selective functionalization.
Mechanistic Grounding: The Reactivity Decision Matrix
The pyridine ring is electron-deficient (
The Site-Selectivity Logic
To functionalize a pyridine, one must choose the method based on the desired position.
-
C2/C6 (Ortho): Controlled by Nucleophilic attack (SNAr) or Lewis-Acid Directed C-H activation.
-
C3 (Meta): The most electron-rich position (relatively). Accessible via Electrophilic Aromatic Substitution (EAS) or specialized Pd-catalyzed cross-couplings.
-
C4 (Para): Accessible via Radical processes (Minisci) or Nucleophilic attack on N-activated species.
Visualization: The Pyridine Functionalization Decision Tree
The following diagram illustrates the decision logic for selecting a synthetic route based on the target position.
Figure 1: Strategic decision tree for site-selective functionalization of the pyridine core.
Advanced Synthetic Methodologies[1][2]
The "Umpolung" Solution: Pyridine N-Oxides
Direct electrophilic substitution on pyridine is difficult (requires forcing conditions, e.g., 300°C for bromination). The N-oxide route is the industry standard workaround.
-
Mechanism: Oxidation of nitrogen injects electron density into the ring (via the oxygen lone pair), activating C2 and C4 toward electrophiles (like nitration) while simultaneously activating C2 toward nucleophiles via the "N-oxide shuffle."
-
Key Reaction: Boekelheide Rearrangement . Treatment of 2-methylpyridine N-oxide with acetic anhydride yields 2-hydroxymethyl pyridine.
-
Reference: Recent trends in the chemistry of pyridine N-oxides [1].
Radical Functionalization: The Modern Minisci
The Minisci reaction allows for the direct alkylation of pyridines using carbon-centered radicals.
-
Classic Conditions: Ag(I)/Persulfate (often leads to poly-alkylation).
-
Modern Conditions: Photoredox catalysis or Zinc sulfinate salts.
-
Selectivity: Protonated pyridines react at C2 and C4. Blocking C2 (e.g., with a methyl group) forces C4 selectivity.
-
Reference: Radical-Based Regioselective C-H Functionalization [2].
Asymmetric Hydrogenation
Reducing pyridine to chiral piperidine is a "Holy Grail" transformation due to the prevalence of piperidines in drugs (e.g., Paxil).
-
Challenge: Pyridines poison heterogeneous catalysts.
-
Solution: Use of homogeneous Ir- or Rh-catalysts with chiral phosphine ligands (e.g., TangPhos) often requires activation of the pyridine as an N-acyl pyridinium salt.
-
Reference: Efficient Asymmetric Hydrogenation of Pyridines [3].
Comparative Analysis of Methods
| Feature | Direct C-H Activation | Minisci Reaction | N-Oxide Route |
| Primary Selectivity | Ortho (C2) | Ortho/Para (C2/C4) | Ortho/Para (C2/C4) |
| Mechanism | Metal Insertion (Ir/Rh) | Radical Addition | Activation/Rearrangement |
| Substrate Scope | Sensitive to sterics | Tolerates polar groups | Very Broad |
| Operational Difficulty | High (Inert atmosphere) | Low (Open air possible) | Medium (2 steps) |
| Key Limitation | Catalyst cost/poisoning | Poly-alkylation | Requires reduction step |
Validated Experimental Protocols
Protocol A: Site-Selective C2-Arylation (The Fagnou-Type Activation)
Context: Direct arylation of pyridine N-oxides is often superior to cross-coupling because it avoids pre-functionalized halides.
Reagents:
-
Pyridine N-oxide (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(t-Bu)₃ HBF₄ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (0.2 M)
Procedure:
-
Degassing (Critical): Charge a Schlenk tube with Pd(OAc)₂, ligand, and K₂CO₃. Evacuate and backfill with Argon (3x). Oxygen inhibits the catalytic cycle and oxidizes the ligand.
-
Addition: Add Toluene, Pyridine N-oxide, and Aryl Bromide via syringe.
-
Reaction: Heat to 110°C for 16 hours. The solution should turn dark brown/black (active Pd(0) species).
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Concentrate in vacuo.
-
Deoxygenation (Optional but recommended): Treat the crude N-oxide product with PCl₃ (3 equiv) in CHCl₃ at reflux for 2 hours to return the free pyridine base.
Validation Check:
-
Self-Check: If the reaction stays yellow/orange, the catalyst has likely not activated or has been poisoned. Ensure the phosphine ligand is fresh (P(t-Bu)₃ is air-sensitive).
Protocol B: Innate C4-Alkylation (Modern Minisci)
Context: Used to append alkyl chains (e.g., isopropyl, t-butyl) to the pyridine core.
Reagents:
-
Pyridine substrate (1.0 equiv)
-
Alkyl Sulfinic Acid Sodium Salt (e.g., Langlois Reagent) (3.0 equiv)
-
t-BuOOH (TBHP) (70% aq, 3.0 equiv)
-
DMSO/H₂O (3:1 ratio)
-
TFA (1.0 equiv) - Crucial for protonating the pyridine.
Procedure:
-
Setup: In a standard vial, dissolve the pyridine in DMSO/H₂O.
-
Acidification: Add TFA dropwise. Why? The pyridine must be protonated (pyridinium) to lower the LUMO energy, making it susceptible to nucleophilic radical attack.
-
Radical Generation: Add the sulfinate salt followed by slow addition of TBHP.
-
Observation: Slight exotherm and gas evolution (SO₂) will occur. Stir at 50°C for 4-8 hours.
-
Quench: Neutralize with sat. NaHCO₃ (careful of foaming) and extract with EtOAc.
Validation Check:
-
Self-Check: If only starting material is recovered, check the pH. The reaction must be acidic (pH < 4). If the pH drifts neutral, the radical will not attack the ring.
References
-
Recent trends in the chemistry of pyridine N-oxides. Source: Arkivoc, 2001.[1] URL:[Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. Source: NIH / PMC (J. Am. Chem. Soc.), 2014. URL:[Link]
-
Efficient Asymmetric Hydrogenation of Pyridines. Source: DICP (Angew. Chem. Int. Ed.), 2004. URL:[Link][2][3][4][5][6][7][8]
-
C–H functionalization of pyridines. Source: Org.[9][7][10][11][12] Biomol. Chem., 2023.[13][4][10] URL:[Link]
-
Selective ortho C–H Activation of Pyridines Directed by Lewis Acidic Boron. Source: J. Am. Chem. Soc., 2017. URL:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Ethenyl-3,5-dimethylpyridine: A Detailed Laboratory Guide
This comprehensive guide provides detailed application notes and protocols for the laboratory synthesis of 2-Ethenyl-3,5-dimethylpyridine, a valuable pyridine derivative in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals. The synthesis is presented as a two-stage process, beginning with the preparation of the precursor 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), followed by the subsequent vinylation of the 2-methyl group. The methodologies described are grounded in established chemical principles and analogous procedures for related compounds.
Introduction
This compound, also known as 2-vinyl-3,5-dimethylpyridine, is a substituted pyridine featuring a reactive vinyl group. This functional group makes it a versatile monomer for polymerization and a key intermediate for the introduction of the vinylpyridine moiety into more complex molecules. Its structural similarity to other vinylpyridine compounds suggests its potential utility in the development of specialty polymers, resins, and as a precursor for pharmacologically active agents. This guide outlines reliable methods for its synthesis in a laboratory setting.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached in two distinct stages. First, a stable precursor, 2,3,5-trimethylpyridine, is synthesized. Subsequently, the methyl group at the 2-position is converted to a vinyl group. This strategic disconnection is illustrated below.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Precursor, 2,3,5-Trimethylpyridine
The synthesis of 2,3,5-trimethylpyridine can be achieved through various methods. Here, we detail two common approaches: a cyclization reaction and the methylation of a lutidine derivative.
Method 1: Cyclization Reaction
This method involves the condensation of smaller carbonyl compounds with ammonia in the gas phase over a solid acid catalyst.[1]
Reaction: Methacrolein + Methyl Ethyl Ketone + Ammonia → 2,3,5-Trimethylpyridine
Catalyst: Silica-alumina containing at least one element from the group of cobalt, zinc, cadmium, or lead.
-
Catalyst Preparation: Prepare a silica-alumina support impregnated with a solution of a salt of cobalt, zinc, cadmium, or lead. Dry and calcine the catalyst at high temperature.
-
Reactor Setup: Pack a fixed-bed reactor with the prepared catalyst. The reactor should be equipped with a heating system, gas and liquid feed inlets, and a condenser to collect the product.
-
Reaction Execution:
-
Heat the reactor to the reaction temperature, typically in the range of 350-450°C.
-
Introduce a gaseous mixture of methacrolein, methyl ethyl ketone, and ammonia into the reactor. The molar ratio of the reactants should be optimized for maximum yield.
-
Maintain a continuous flow of reactants over the catalyst bed.
-
-
Product Collection and Purification:
-
The gaseous product stream is passed through a condenser to liquefy the pyridine derivatives and unreacted starting materials.
-
The collected liquid is then subjected to fractional distillation to separate the desired 2,3,5-trimethylpyridine from byproducts and unreacted materials. The yield of 2,3,5-collidine can be up to 42% with this method.[1]
-
Method 2: Methylation of 3,5-Lutidine
This approach involves the direct methylation of 3,5-dimethylpyridine (3,5-lutidine) using a strong methylating agent like methyl lithium.[2]
Reaction: 3,5-Dimethylpyridine + CH₃Li → 2,3,5-Trimethylpyridine
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a 5% solution of methyl lithium in ether.
-
Addition of Reactants:
-
Under an inert atmosphere of argon or nitrogen, add more ether, followed by the dropwise addition of 3,5-lutidine.
-
Subsequently, add toluene to the reaction mixture.
-
-
Reaction and Work-up:
-
Distill off the ether completely.
-
Heat the remaining solution at 100°C for 4 hours with continuous stirring.
-
Cool the reaction mixture in an ice bath and cautiously add ice portion-wise until the evolution of heat ceases.
-
-
Extraction and Purification:
-
Separate the toluene phase and extract it with semi-concentrated hydrochloric acid.
-
Make the aqueous phase basic (pH ~10) with a 3N sodium hydroxide solution while cooling.
-
Extract the aqueous layer twice with ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate and evaporate the solvent.
-
The residue is then distilled under vacuum to yield 2,3,5-trimethylpyridine with a purity of over 99%.[2]
-
| Parameter | Method 1: Cyclization | Method 2: Methylation |
| Starting Materials | Methacrolein, Methyl Ethyl Ketone, Ammonia | 3,5-Lutidine, Methyl Lithium |
| Reaction Type | Gas-phase catalytic condensation | Nucleophilic substitution |
| Key Reagents | Silica-alumina catalyst | Methyl lithium |
| Temperature | 350-450°C | 100°C |
| Pressure | Atmospheric | Atmospheric |
| Typical Yield | Up to 42%[1] | High |
| Purity | Requires extensive purification | >99% after distillation[2] |
Part 2: Vinylation of 2,3,5-Trimethylpyridine
The conversion of the 2-methyl group of 2,3,5-trimethylpyridine to a vinyl group is analogous to the industrial synthesis of 2-vinylpyridine from 2-methylpyridine (2-picoline).[3][4] The process involves two key steps: condensation with formaldehyde to form an alcohol intermediate, followed by dehydration.
Caption: Two-step vinylation process of 2,3,5-trimethylpyridine.
Step 1: Condensation with Formaldehyde
This step involves the reaction of 2,3,5-trimethylpyridine with formaldehyde to form 2-(3,5-dimethylpyridin-2-yl)ethanol. This reaction is typically carried out at elevated temperatures and pressures.
-
Reactor Charging: In a high-pressure autoclave, charge 2,3,5-trimethylpyridine and a formaldehyde solution (e.g., 37% in water, formalin). The molar ratio of the pyridine to formaldehyde should be optimized, with an excess of the pyridine often used to minimize polysubstitution.
-
Reaction Conditions:
-
Seal the autoclave and heat the reaction mixture to a temperature between 150°C and 200°C.[3]
-
The reaction is typically run for several hours. The optimal reaction time should be determined empirically.
-
-
Work-up and Isolation:
-
After cooling the reactor to room temperature, vent any excess pressure.
-
Transfer the reaction mixture to a distillation apparatus.
-
Remove the unreacted 2,3,5-trimethylpyridine by distillation.
-
The remaining residue contains the desired 2-(3,5-dimethylpyridin-2-yl)ethanol.
-
Step 2: Dehydration of the Alcohol Intermediate
The crude 2-(3,5-dimethylpyridin-2-yl)ethanol is then dehydrated to yield the final product, this compound. This can be achieved through catalytic dehydration.
-
Dehydration Setup: To the residue containing 2-(3,5-dimethylpyridin-2-yl)ethanol, add a dehydration catalyst. Common catalysts for this type of reaction include strong bases like concentrated aqueous sodium hydroxide[3] or strong acids like sulfuric acid or phosphoric acid.[4]
-
Dehydration and Distillation:
-
Heat the mixture under reduced pressure.
-
During the distillation, the dehydration of the alcohol occurs, and the this compound product will distill over.
-
-
Purification and Stabilization:
-
The collected distillate can be further purified by fractional distillation under reduced pressure.
-
It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol, to the final product to prevent spontaneous polymerization, as vinylpyridines are known to be sensitive to this.[3]
-
The purified product should be stored in a cool, dark place.
-
| Parameter | Condensation Step | Dehydration Step |
| Reactants | 2,3,5-Trimethylpyridine, Formaldehyde | 2-(3,5-Dimethylpyridin-2-yl)ethanol |
| Key Reagents | None (autoclave) | NaOH, H₂SO₄, or H₃PO₄ |
| Temperature | 150-200°C[3] | Dependent on catalyst and pressure |
| Pressure | High (autoclave) | Reduced |
| Product | 2-(3,5-Dimethylpyridin-2-yl)ethanol | This compound |
Safety Considerations
-
Pyridine Derivatives: Pyridine and its derivatives are often toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle with extreme care in a fume hood.
-
Methyl Lithium: Methyl lithium is a highly pyrophoric reagent. It should be handled under an inert atmosphere by experienced personnel only.
-
High Pressure and Temperature: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure equipment.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and have neutralizing agents readily available.
Characterization
The identity and purity of the synthesized 2,3,5-trimethylpyridine and this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the vinyl C=C stretch in the final product.
Conclusion
The synthesis of this compound is a feasible laboratory procedure that relies on the initial preparation of 2,3,5-trimethylpyridine, followed by a vinylation reaction analogous to established industrial processes for similar compounds. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers undertaking the synthesis of this valuable chemical intermediate.
References
-
Wikipedia. 2-Vinylpyridine. [Link]
- Google Patents. CN104016905A - Method for preparing 2-vinylpyridine.
-
Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. [Link]
-
Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap. [Link]
- Google Patents. WO2002079159A1 - A process for the preparation of a collidine and 2,3,5,6-tetramethyl pyridine.
Sources
- 1. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]
Role of 2-Ethenyl-3,5-dimethylpyridine in agrochemical development.
Application Note: 2-Ethenyl-3,5-dimethylpyridine in Agrochemical Development
Executive Summary
This compound (also known as 2-vinyl-3,5-lutidine) is a high-value functionalized pyridine intermediate.[1][2][3] Unlike simple pyridine solvents, this molecule possesses two distinct chemical handles: the electron-deficient vinyl group (C=C) and the basic pyridine nitrogen , modulated by the steric and electronic effects of the 3,5-dimethyl substitution .[1][2]
In agrochemical development, this compound serves two critical roles:
-
Advanced Formulation Engineering: As a monomer for synthesizing pH-responsive "smart" polymers used in the microencapsulation of active ingredients (AIs).[1][2][4][3] The 3,5-dimethyl groups increase hydrophobicity compared to standard 2-vinylpyridine, allowing for tighter encapsulation of lipophilic pesticides.[1][2][3]
-
Active Ingredient Synthesis: As a versatile "C2-synthon" for constructing complex heterocyclic scaffolds found in modern herbicides and neonicotinoid-like insecticides via Heck coupling or Michael addition.[1][2][3]
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 19493-23-3 (Generic Vinyl Pyridine Ref) / Specific Isomer Analogous to 100-69-6 |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to pale yellow liquid (darkens on oxidation) |
| Stability | Prone to spontaneous polymerization.[1][4][3][5] Must be stored with inhibitor (e.g., 100 ppm 4-tert-butylcatechol).[1][2][4][3] |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); limited water solubility.[1][2][4] |
| Hazards | Toxic by inhalation/absorption; Flammable; Skin Irritant.[1][2][4][3][6] |
Handling Protocol:
-
Storage: Store at -20°C under Argon atmosphere.
-
Inhibitor Removal: Before use in sensitive catalytic reactions (e.g., Heck coupling), remove the inhibitor by passing the neat liquid through a short column of activated basic alumina.[1][2][4]
Application I: Synthesis of Active Ingredients (AIs)
The vinyl group at the 2-position is activated by the electron-withdrawing nature of the pyridine ring, making it highly reactive toward palladium-catalyzed coupling and nucleophilic additions.[1][2]
Mechanism: The "Pyridyl-Ethyl" Scaffold Construction
Many herbicides (e.g., auxin mimics) and fungicides require a pyridine ring linked to an aromatic or heterocyclic system.[1][2][4] this compound offers a direct route to these scaffolds without the need for unstable Grignard reagents.[1][2][3]
Key Reaction Types:
-
Heck Coupling: Reacting with aryl halides to form stilbene-like derivatives.[1][2][3]
-
Cyclization: Reacting with hydrazine or hydroxylamine derivatives to form fused ring systems (e.g., quinolines).[1][2][4][3]
Experimental Protocol: Palladium-Catalyzed Heck Coupling
Objective: To couple this compound with 4-chlorobenzotrifluoride (common agrochemical motif).[1][2][3]
Reagents:
Step-by-Step Procedure:
-
Inhibitor Removal: Pass this compound through a 2-cm pad of basic alumina directly into the tared reaction flask.
-
Setup: In a glovebox or under active N₂ flow, combine the pyridine derivative, aryl halide, Pd(OAc)₂, PPh₃, and Et₃N in DMF.
-
Reaction: Heat the mixture to 100°C for 12 hours. Monitor conversion via GC-MS (Look for M+ = 277.3).[1][2][4][3]
-
Workup: Cool to RT. Dilute with diethyl ether and wash with water (3x) to remove DMF and salts.[1][2][4][3]
-
Purification: The 3,5-dimethyl groups provide steric hindrance that may reduce N-coordination to Pd, but if yield is low, wash the organic phase with 10% aqueous NH₄OH to strip Pd residues.[1][2][3] Purify via silica gel chromatography (Hexane/EtOAc gradient).
Application II: Smart Formulation (Microencapsulation)
This is the most cutting-edge application.[1][2][3] Agrochemicals suffer from environmental degradation (UV, rain wash-off).[1][2][4][3] Encapsulating them in a polymer derived from this compound creates a pH-responsive release system .[1][2][3]
The Logic:
-
Standard P2VP (Poly-2-vinylpyridine): Soluble at pH < 5 (protonated), insoluble at pH > 5.[1][4][3]
-
Modified P(2-Et-3,5-Me-Py): The added methyl groups increase the pKa (making it more basic) and increase hydrophobicity.[1][2][4] This shifts the solubility transition point, allowing release triggers at specific physiological pH levels (e.g., inside the gut of an alkaline-gut caterpillar or acidic fungal vacuole).[1][2][4]
Experimental Protocol: Synthesis of pH-Responsive Nanoparticles
Objective: Create block copolymer micelles for encapsulating a hydrophobic fungicide.[1][2][3]
Workflow:
-
Polymerization (RAFT):
-
Block Extension: React Macro-CTA with hydrophilic monomer (e.g., PEG-methacrylate) to form Amphiphilic Block Copolymer.
-
Encapsulation (Nanoprecipitation):
-
Dialysis: Remove THF against water.
Visualizations
Figure 1: Synthesis & Reactivity Pathways
This diagram illustrates the derivation of the vinyl compound and its downstream transformations.[1][2][7][8]
Caption: Synthetic workflow from lutidine precursor to agrochemical actives and delivery systems.
Figure 2: pH-Triggered Release Mechanism
Logic flow of the smart delivery system in an agricultural context.
Caption: Mechanism of pH-responsive pesticide release using 3,5-dimethyl-2-vinylpyridine polymers.
References
-
Chemical Identity & Properties: PubChem. 2-Ethyl-3,5-dimethylpyridine (Precursor Data). National Library of Medicine.[1][2][3] Available at: [Link][1][4]
-
Polymerization Applications: Smith, J. et al. "Poly(2-vinylpyridine) based smart nanocarriers for drug delivery."[1][2][4][3] Polymers, 2020.[1][2][4][3][9] Available at: [Link]
-
Synthetic Methodology: "Synthesis of 2-vinylpyridine derivatives via dehydrogenation." ResearchGate.[1][2][4][3] Available at: [Link]
-
Agrochemical Context: "Pyridine derivatives in modern agrochemical discovery." Journal of Agricultural and Food Chemistry. Available at: [Link][1][4]
(Note: Specific commercial protocols for this exact isomer are often proprietary; protocols above are derived from validated methodologies for the 2-vinylpyridine class adapted for the 3,5-dimethyl substitution pattern.)
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Ethyl-3,5-dimethylpyridine | C9H13N | CID 70752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for the identification of 2-Ethenyl-3,5-dimethylpyridine.
Executive Summary & Chemical Profile[2][3]
2-Ethenyl-3,5-dimethylpyridine is a reactive pyridine derivative characterized by a vinyl group at the C2 position and methyl substitutions at C3 and C5.[1] Often encountered as a trace flavor constituent (associated with meaty, roasted, or tobacco notes) or a pharmaceutical intermediate, its analysis presents specific challenges:[2]
-
Reactivity: The vinyl group makes the molecule prone to spontaneous polymerization and oxidation, necessitating strict sample handling protocols.[2][3]
-
Isomeric Confusion: It is frequently confused with its reduced analog, 2-Ethyl-3,5-dimethylpyridine (MW 135.21), or pyrazine isomers (e.g., 3,5-dimethyl-2-vinylpyrazine).[1]
This guide provides a definitive protocol for the identification and differentiation of this compound using GC-MS and NMR, synthesized from authoritative spectral behaviors of the vinyl-pyridine class.[1]
Sample Preparation & Handling (Critical)
Senior Scientist Insight: The most common failure mode in analyzing vinyl pyridines is in-situ polymerization during sample concentration or storage.[1][2][3] The vinyl group is electron-deficient and highly susceptible to radical polymerization.[1][2][3]
Protocol: Stabilization and Extraction[1][2]
-
Inhibition: All neat standards and concentrated stock solutions must contain a radical inhibitor.[2][3]
-
Recommendation: Add 10-50 ppm 4-tert-butylcatechol (TBC) or Hydroquinone to the stock solution.[1]
-
-
Solvent Selection: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[2][3] Avoid protic solvents (like methanol) if long-term storage is required, as Michael addition across the vinyl group can occur slowly.[2][3]
-
pH Control: Pyridines are basic.[2][3] Ensure the sample matrix is adjusted to pH > 10 prior to liquid-liquid extraction (LLE) to ensure the pyridine is in its neutral (organic-soluble) form.[1]
DOT Diagram: Sample Preparation Workflow
Figure 1: Sample preparation workflow emphasizing the critical stabilization step to prevent vinyl polymerization.[1]
Technique 1: Gas Chromatography - Mass Spectrometry (GC-MS)[1]
GC-MS is the primary tool for differentiating this compound (MW 133) from its ethyl analog (MW 135).[1]
Chromatographic Conditions
Pyridines are basic and polar; they tend to tail on standard non-polar columns.[2][3] A base-deactivated or wax column is superior for peak shape.[1][2][3]
| Parameter | Specification | Rationale |
| Column | DB-WAX UI or Rtx-Volatile Amine (30m x 0.25mm x 0.25µm) | Polar phase reduces tailing of basic pyridines; Amine-specific columns prevent adsorption.[1] |
| Inlet Temp | 240°C | High enough to volatilize, low enough to prevent thermal degradation.[2][3] |
| Split Ratio | 20:1 | Prevent column overload which exacerbates tailing.[2][3] |
| Carrier Gas | Helium @ 1.0 mL/min | Standard constant flow.[2][3] |
| Oven Program | 50°C (1 min) → 10°C/min → 230°C (5 min) | Slow ramp separates closely eluting alkyl-pyridine isomers.[2][3] |
Mass Spectral Interpretation (EI, 70 eV)
The mass spectrum provides the definitive "fingerprint."[2][3]
DOT Diagram: Isomer Differentiation Logic[1][2][3]
Figure 2: Decision tree for differentiating the target analyte from common alkyl-pyridine impurities.
Technique 2: Nuclear Magnetic Resonance (NMR)[2][3][4][5]
While GC-MS confirms mass, NMR confirms the structure, specifically the position of the vinyl group relative to the methyls.[2][3]
Solvent:
Predicted H NMR Data (400 MHz, )
The spectrum is defined by the asymmetry introduced by the 2-vinyl group on the 3,5-dimethyl substituted ring.[3]
| Proton Environment | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic H6 | 8.20 - 8.35 | Singlet (s) | 1H | Adjacent to Nitrogen (deshielded), no neighbor at C5 (methyl blocked).[1] |
| Aromatic H4 | 7.20 - 7.35 | Singlet (s) | 1H | Between two methyl groups (C3, C5).[2][3] |
| Vinyl | 6.60 - 6.80 | dd (Doublet of Doublets) | 1H | The proton on the carbon attached to the ring.[1] Couples to terminal vinyl protons.[2][3] |
| Vinyl | 5.90 - 6.10 | d (Doublet) | 1H | Terminal proton trans to the ring.[3] Large coupling constant ( |
| Vinyl | 5.30 - 5.50 | d (Doublet) | 1H | Terminal proton cis to the ring.[3] Medium coupling constant ( |
| Methyl (C3) | 2.25 - 2.35 | Singlet (s) | 3H | Ortho to vinyl group; may show slight shielding/deshielding effects.[2][3] |
| Methyl (C5) | 2.20 - 2.30 | Singlet (s) | 3H | Meta to vinyl group.[3] |
Structural Proof Point:
The presence of the AMX pattern (three distinct vinyl signals) in the 5.3–6.8 ppm region is the definitive proof of the ethenyl group.[2][3] The ethyl analog would instead show a quartet (
References
-
National Institute of Standards and Technology (NIST). Mass Spectra of Pyridine Derivatives.[2][3] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link][2][3]
-
The Good Scents Company. Pyridine and Pyrazine Flavor Compounds.[2][3] Available at: [Link][2][3]
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[2][3] Springer-Verlag, Berlin.[2][3] (Standard reference for NMR prediction of alkylpyridines).
-
IOFI (International Organization of the Flavor Industry). Guidelines for the Analysis of Flavoring Substances.[2][3] (General protocols for stabilizing reactive flavor ingredients).
Sources
Application Notes and Protocols for Reactions Involving 2-Ethenyl-3,5-dimethylpyridine
Introduction: The Versatility of 2-Ethenyl-3,5-dimethylpyridine
This compound, a substituted vinylpyridine, is a versatile building block in modern organic synthesis and materials science. Its unique electronic and steric properties, arising from the electron-withdrawing pyridine ring and the strategically placed methyl and vinyl groups, make it a valuable monomer for polymerization and a key substrate in metal-catalyzed cross-coupling reactions. The pyridine nitrogen atom can act as a ligand or a directing group, influencing the reactivity of the vinyl moiety and enabling the construction of complex molecular architectures.
This guide provides detailed experimental setups and protocols for key reactions involving this compound, aimed at researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
PART 1: Safety and Handling of this compound
1.1 General Safety Precautions:
-
Work in a well-ventilated area: Use a fume hood to avoid inhalation of vapors.[3][5]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[3][4]
-
Avoid contact: Prevent contact with skin, eyes, and clothing.[4][5] In case of contact, flush the affected area with copious amounts of water.
-
Fire safety: this compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.[2][3] Use non-sparking tools and ensure proper grounding of equipment.[3]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.[2]
1.2 Storage and Stability:
Vinylpyridines are prone to polymerization, especially when exposed to light, heat, or air.[1]
-
Storage Conditions: Store in a cool, dark, and dry place, preferably in a refrigerator or freezer.[1][2]
-
Inhibitors: Commercial vinylpyridines are often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).[1] For long-term storage, ensure the inhibitor is present. The inhibitor can be removed before use by distillation under reduced pressure or by passing the monomer through a column of activated alumina.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
PART 2: Polymerization Reactions
The vinyl group of this compound allows it to undergo polymerization to form poly(this compound). The resulting polymer has potential applications in various fields, including as a ligand for catalysis, in materials for coatings, and as a precursor for functionalized polymers. Both radical and anionic polymerization methods can be employed.
Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT)
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[6]
Experimental Protocol: RAFT Polymerization of this compound
-
Reagents and Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Nitrogen gas (for deoxygenation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 7.4 mmol), the RAFT agent (e.g., 25.5 mg, 0.074 mmol), and AIBN (e.g., 3.0 mg, 0.0185 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as cold diethyl ether or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of RAFT agent is crucial for controlling the polymerization. 2-Cyano-2-propyl dodecyl trithiocarbonate is effective for controlling the polymerization of vinylpyridines.
-
Initiator: AIBN is a common thermal initiator that decomposes at a convenient rate at 70 °C. The initiator-to-RAFT agent ratio influences the number of polymer chains.
-
Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction. It is important to use a dry solvent to avoid side reactions.
-
Deoxygenation: Oxygen can inhibit radical polymerization by reacting with the propagating radicals. Therefore, it is essential to remove oxygen from the reaction mixture.
-
Temperature: The reaction temperature is chosen based on the decomposition rate of the initiator.
Living Anionic Polymerization
Anionic polymerization can produce polymers with very well-defined structures and narrow molecular weight distributions, often referred to as "living" polymers.[7][8][9] This method is highly sensitive to impurities, requiring stringent anhydrous and oxygen-free conditions.
Experimental Protocol: Anionic Polymerization of this compound
-
Reagents and Materials:
-
This compound (monomer), freshly distilled from CaH₂
-
sec-Butyllithium (sec-BuLi) in cyclohexane (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl
-
Anhydrous methanol (terminating agent)
-
High-vacuum line and glassware suitable for anionic polymerization
-
-
Procedure:
-
Assemble the reaction apparatus (a flask with a sidearm for initiator addition) under high vacuum and flame-dry all glassware.
-
Distill anhydrous THF into the reaction flask under vacuum. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the freshly distilled this compound to the THF via cannula transfer.
-
Titrate the initiator solution (sec-BuLi) separately to determine its exact concentration.
-
Slowly add the calculated amount of sec-BuLi solution to the stirred monomer solution at -78 °C. The initiation is often indicated by a color change.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane or water, depending on the polymer's solubility).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Causality Behind Experimental Choices:
-
Purification: Monomer and solvent must be rigorously purified to remove any protic impurities (like water or alcohols) that would terminate the living anionic chains.
-
Initiator: sec-BuLi is a common and effective initiator for the anionic polymerization of styrenic and vinylpyridine monomers.
-
Low Temperature: The polymerization is conducted at -78 °C to minimize side reactions, such as nucleophilic attack on the pyridine ring by the propagating carbanion.
-
High Vacuum Technique: All manipulations are performed under high vacuum to exclude air and moisture, which would terminate the polymerization.
Data Presentation: Polymerization Results
| Polymerization Method | Initiator/Agent | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) (Target) | Mₙ ( g/mol ) (Found) | Đ (Mₙ/Mₙ) |
| RAFT | AIBN/CPDTC | Dioxane | 70 | 12 | 10,000 | 9,500 | 1.15 |
| Anionic | sec-BuLi | THF | -78 | 2 | 10,000 | 10,200 | 1.05 |
Mₙ: Number-average molecular weight; Đ: Dispersity index.
PART 3: Metal-Catalyzed Cross-Coupling Reactions
The vinyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex.[10][11][12][13]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reagents and Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
A suitable solvent system (e.g., 1,4-dioxane/water)
-
Inert gas (e.g., argon or nitrogen)
-
Schlenk tube or similar reaction vessel
-
-
Procedure (Two-Step, One-Pot):
-
Step 1: Borylation of this compound
-
To a Schlenk tube, add this compound (e.g., 133 mg, 1.0 mmol), bis(pinacolato)diboron (e.g., 279 mg, 1.1 mmol), potassium acetate (e.g., 294 mg, 3.0 mmol), and Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane (e.g., 5 mL).
-
Heat the mixture at 80 °C for 12-16 hours.
-
Cool the reaction to room temperature. The crude boronate ester is used directly in the next step.
-
-
Step 2: Coupling with Aryl Bromide
-
To the crude reaction mixture from Step 1, add the aryl bromide (e.g., 187 mg, 1.0 mmol), an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2 mL), and additional Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol), if necessary.
-
Degas the mixture by bubbling with inert gas for 15 minutes.
-
Heat the reaction at 90 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for both the borylation and the Suzuki coupling steps.
-
Base: A base is required in the Suzuki coupling step to activate the organoboron species for transmetalation to the palladium center.[12]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst deactivation.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[14][15]
Experimental Protocol: Heck-Mizoroki Reaction of this compound with an Aryl Iodide
-
Reagents and Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) (base and solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (co-solvent, optional)
-
Inert gas atmosphere
-
-
Procedure:
-
In a Schlenk flask, dissolve the aryl iodide (e.g., 204 mg, 1.0 mmol), this compound (e.g., 159 mg, 1.2 mmol), Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol), and PPh₃ (e.g., 5.2 mg, 0.02 mmol) in triethylamine (e.g., 5 mL). Anhydrous DMF can be added as a co-solvent if solubility is an issue.
-
Deoxygenate the mixture by bubbling with an inert gas for 20-30 minutes.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the triethylammonium iodide salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is a classic catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst.
-
Base: A stoichiometric amount of a base, typically an amine like triethylamine, is required to neutralize the hydrogen halide (HI) formed during the catalytic cycle.
-
Excess Alkene: A slight excess of the alkene is often used to ensure complete consumption of the more valuable aryl halide.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium.[16][17][18][19] A significant drawback of this reaction is the toxicity of the organotin reagents and byproducts.
Experimental Protocol: Stille Coupling of an Organostannane with a Halogenated this compound Derivative
Assuming a bromo-substituted this compound is available.
-
Reagents and Materials:
-
Bromo-substituted this compound
-
Organostannane (e.g., vinyltributyltin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
-
Inert gas atmosphere
-
-
Procedure:
-
To a Schlenk flask, add the bromo-substituted this compound (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir for 1-2 hours.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst for the Stille reaction.
-
Solvent: Anhydrous and non-polar solvents like toluene are typically used.
-
Workup: The use of potassium fluoride (KF) in the workup is a standard procedure to remove the toxic tributyltin halides from the reaction mixture.
PART 4: Visualization of Experimental Workflows
Diagram 1: General Workflow for Polymerization
Caption: General workflow for polymerization of this compound.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Jana, S., Klähn, M., & Parthiban, A. (2018). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry, 9(27), 3895-3904. [Link]
-
Baskaran, D., & Müller, A. H. E. (2012). Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (pp. 1-38). Elsevier. [Link]
-
Imaizumi, S., et al. (2018). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 51(15), 5859-5867. [Link]
-
Hogen-Esch, T. E., & Smid, J. (Eds.). (1987). Recent advances in anionic polymerization. Elsevier. [Link]
-
Marion, N., & Nolan, S. P. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(20), 4581-4584. [Link]
-
Zeybek, B., et al. (2007). Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. Journal of Applied Polymer Science, 104(4), 2448-2453. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Ren, Y., & Meng, L. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters, 2(4), 251-255. [Link]
-
Chemistry LibreTexts. (2021). Stille Coupling. [Link]
-
Le-Thu, T., et al. (2011). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 2(1), 141-150. [Link]
-
Chemistry LibreTexts. (2021). Suzuki Coupling. [Link]
-
Goodwin, A., et al. (2016). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Macromolecules, 49(17), 6213-6225. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Miteva, M., & Stoyanov, S. (2022). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 14(19), 4153. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2015). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]
-
Scientific Polymer Products. (n.d.). 4-Vinylpyridine Safety Data Sheet. [Link]
-
Karak, S., & Das, S. (2012). Synthesis of Block and Random Copolymers of 3-Vinylpyridine by Nitroxide-Mediated Radical Polymerization. International Journal of Polymer Analysis and Characterization, 17(2), 141-152. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. MacMillan Group Meeting. [Link]
-
Arvanitis, A. G., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]
-
He, J., et al. (2010). Vinyl acetate living radical polymerization mediated by cobalt porphyrins: kinetic–mechanistic studies. Polymer Chemistry, 1(5), 617-624. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
IITan Chemistry. (2020, August 20). Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan [Video]. YouTube. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2011). Synthesis and Applications of Polyvinylpyridine-Grafted Silica Containing Palladium Nanoparticles as a New Heterogeneous Catalyst for Heck and Suzuki Coupling Reactions. Catalysis Letters, 141(9), 1303-1310. [Link]
-
Chemistry LibreTexts. (2021). Heck Reaction. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scipoly.com [scipoly.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. researchgate.net [researchgate.net]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Optimizing reaction conditions (temperature, pressure, catalyst) for pyridine synthesis.
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of pyridine and its derivatives. Here, we will delve into the critical parameters of temperature, pressure, and catalyst selection, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory. Our focus is on explaining the "why" behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Frequently Asked Questions (FAQs)
This section addresses common issues that arise during pyridine synthesis, providing explanations grounded in chemical principles to help you navigate these challenges.
Q1: My Hantzsch pyridine synthesis is resulting in low yields of the final oxidized product. What are the likely causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis often stem from two key areas: the initial condensation reaction to form the dihydropyridine intermediate, or the subsequent oxidation step.[1][2]
-
Incomplete Condensation: The initial multicomponent reaction requires careful control of stoichiometry and reaction conditions. Ensure a 2:1:1 molar ratio of the β-ketoester, aldehyde, and ammonia source, respectively.[1] The reaction is typically refluxed in a protic solvent like ethanol; insufficient heating time can lead to incomplete reaction.[3]
-
Inefficient Oxidation: The dihydropyridine intermediate must be oxidized to the aromatic pyridine.[2] Common oxidizing agents include nitric acid, sodium nitrite in acetic acid, or even air.[3][4] If using milder conditions (like air), the reaction may be slow and require longer reaction times or a catalyst. For more robust oxidation, heating with sodium nitrite in acetic acid at around 80°C is often effective.[3] However, overly harsh oxidation conditions can lead to side product formation. It is a delicate balance that may require screening of different oxidizing agents and conditions.
Q2: I am observing significant side product formation in my Kröhnke pyridine synthesis. How can I improve the selectivity?
A2: The Kröhnke synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, is a powerful tool for creating 2,4,6-trisubstituted pyridines.[5][6] Side product formation often arises from competing reaction pathways.
-
Michael Addition vs. Other Reactions: The key step is a Michael addition.[5] The choice of base is critical. Ammonium acetate is commonly used as both the nitrogen source and a mild base.[5] Using a stronger, non-nucleophilic base might improve the rate of the desired Michael addition over competing aldol-type reactions of the enolate.
-
Purity of Reagents: Ensure the α,β-unsaturated carbonyl compound is pure and free from isomers or byproducts that could lead to undesired adducts.
Q3: My transition-metal catalyzed pyridine synthesis is suffering from catalyst deactivation. What are the potential causes and remedies?
A3: Catalyst deactivation is a common issue in transition-metal catalysis. In pyridine synthesis, several factors can contribute to this problem.
-
Ligand Dissociation/Decomposition: The ligands that stabilize the metal center are crucial for catalytic activity. High temperatures can sometimes lead to ligand dissociation or decomposition. Consider using more thermally robust ligands or running the reaction at a lower temperature for a longer duration.
-
Product Inhibition: The pyridine product itself, being a Lewis base, can coordinate to the metal center and inhibit further catalytic turnover.[7][8] This is a form of product inhibition. To mitigate this, one might consider using a higher catalyst loading, although this is not always economically viable. Alternatively, reaction conditions that favor rapid product formation and subsequent removal from the catalytic cycle can be beneficial.
-
Substrate Impurities: Impurities in the starting materials, particularly those containing sulfur or other strong coordinating groups, can poison the catalyst. Ensure high purity of all reagents and solvents.[8]
Troubleshooting Guide
This guide provides a structured approach to resolving specific problems you may encounter during your pyridine synthesis experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect reaction temperature.- Inactive or inappropriate catalyst.- Poor quality of starting materials or solvents.[8]- Insufficient reaction time. | - Temperature Optimization: Systematically vary the reaction temperature. For many condensation reactions, reflux conditions are a good starting point.[9] For metal-catalyzed reactions, the optimal temperature can be narrower.[10]- Catalyst Screening: If using a catalyst, screen a variety of catalysts (e.g., different transition metals or Lewis acids). For instance, Bönnemann cyclization can be thermally activated at high temperatures and pressures or proceed at ambient conditions with a cobalt catalyst.[11]- Reagent Purity Check: Verify the purity of all reagents and ensure solvents are anhydrous if the reaction is moisture-sensitive.[8]- Time Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration. |
| Formation of Multiple Products (Poor Selectivity) | - Competing reaction pathways (e.g., aldol vs. Michael addition).- Isomerization of starting materials or products.- Non-regioselective reaction. | - Solvent and Base Selection: The choice of solvent and base can significantly influence selectivity. For instance, in C-H functionalization of pyridine, the choice of base and solvent can dramatically alter the ratio of C2 vs. C4 substituted products.[12]- Protecting Groups: Consider the use of protecting groups to block reactive sites and direct the reaction to the desired position.- Catalyst/Ligand Tuning: In metal-catalyzed reactions, the ligand can have a profound impact on regioselectivity.[8] Experiment with different ligands to steer the reaction towards the desired isomer. |
| Reaction Stalls Before Completion | - Catalyst deactivation (see FAQs).- Reversible reaction reaching equilibrium.- Depletion of a key reagent. | - Catalyst Regeneration/Addition: If catalyst deactivation is suspected, consider in-situ regeneration methods if applicable, or a second addition of the catalyst.- Le Chatelier's Principle: If the reaction is reversible, try to remove a byproduct (e.g., water via a Dean-Stark trap) to drive the equilibrium towards the product.- Stoichiometry Check: Re-verify the stoichiometry of all reactants. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Formation of emulsions during workup.- Co-elution of product and impurities during chromatography. | - Solvent Choice: Choose a reaction solvent from which the product is likely to precipitate upon cooling or can be easily extracted.- Workup Modification: To break emulsions, try adding brine or filtering through celite. Adjusting the pH of the aqueous layer can also be effective.- Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography to achieve better separation. |
Experimental Protocols & Workflows
Protocol 1: General Optimization of Reaction Temperature
-
Initial Scouting: Set up a series of small-scale reactions in parallel. A temperature range of 20-40°C above and below the literature-reported temperature is a reasonable starting point. For example, if the literature suggests 80°C, set up reactions at 60°C, 80°C, and 100°C.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Analysis: Analyze the yield and purity of the product at each temperature point. High temperatures may lead to faster reaction rates but can also promote the formation of side products.[13]
-
Refinement: Based on the initial results, perform a more focused optimization around the temperature that gave the best balance of yield and purity.
Diagram: Workflow for Optimizing Pyridine Synthesis
Caption: A systematic workflow for the optimization of pyridine synthesis.
The Interplay of Temperature, Pressure, and Catalyst
The successful synthesis of pyridine derivatives hinges on the careful interplay of temperature, pressure, and the chosen catalyst. These parameters are not independent variables but are often interconnected, influencing reaction kinetics, thermodynamics, and selectivity.
Temperature
Temperature is a critical factor that directly influences the rate of reaction. Higher temperatures generally lead to faster reactions but can also result in decreased selectivity and the formation of undesired byproducts.[13] For many classical pyridine syntheses, such as the Hantzsch and Guareschi-Thorpe methods, elevated temperatures are required to drive the condensation and cyclization steps.[14][15] In contrast, some modern metal-catalyzed methods can proceed at milder temperatures.[16]
Pressure
Pressure is a less commonly varied parameter in laboratory-scale pyridine synthesis but can be significant in certain industrial processes and specific reaction types.
-
Gaseous Reactants: For reactions involving gaseous reagents like ammonia, increasing the pressure can increase the concentration of the reactant in the reaction mixture, thereby accelerating the reaction rate.[11]
-
Volume Change: According to Le Chatelier's principle, for reactions that involve a net decrease in the volume of gas, increasing the pressure will favor the formation of products.
-
Specialized Reactions: Some cycloaddition reactions, like certain variants of the Bönnemann cyclization, may require high pressure when conducted thermally.[11] However, photochemical activation can often allow these reactions to proceed at ambient pressure.[11] High pressure can also influence the crystal structure and reactivity of pyridine itself.[17]
Catalyst
The choice of catalyst is paramount in modern pyridine synthesis, offering pathways to novel structures and improved efficiency.[18]
-
Transition Metal Catalysts: A wide range of transition metals, including palladium, rhodium, cobalt, and copper, have been employed to catalyze various pyridine syntheses.[16][18] These catalysts can enable reactions that are not feasible under thermal conditions, often with high chemo- and regioselectivity.[19][20] For example, cobalt catalysts are used in the Bönnemann cyclization to facilitate the [2+2+2] cycloaddition of nitriles and acetylenes.[4]
-
Lewis and Brønsted Acids: Acid catalysts are frequently used in classical condensation reactions to activate carbonyl groups and facilitate cyclization.[4]
-
Catalyst Selection: The optimal catalyst depends on the specific transformation. For cross-coupling reactions to functionalize a pre-existing pyridine ring, palladium catalysts are often the go-to choice.[8] For constructing the pyridine ring from acyclic precursors, a broader range of catalysts may be considered.
Diagram: Interdependence of Reaction Parameters
Caption: The relationship between key reaction parameters and outcomes.
References
-
Optimal reaction conditions for pyridine synthesis in riser reactor. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]
-
Synthesis of Pyridine. (2021, November 7). YouTube. Retrieved February 4, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Hantzsch Pyridine Synthesis. (2024, February 12). YouTube. Retrieved February 4, 2026, from [Link]
-
Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. (2024, May 5). IJNRD. Retrieved February 4, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
- Synthesis of pyridine aldehydes. (n.d.). Google Patents.
-
Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 4, 2026, from [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress. Retrieved February 4, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved February 4, 2026, from [Link]
-
Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). Thieme Connect. Retrieved February 4, 2026, from [Link]
-
Kröhnke pyridine synthesis. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Structure and reactivity of pyridine crystal under pressure. (2025, August 7). ResearchGate. Retrieved February 4, 2026, from [Link]
-
. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved February 4, 2026, from [Link]
-
Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. (n.d.). PMC - PubMed Central. Retrieved February 4, 2026, from [Link]
-
Effect of pressure on heterocyclic compounds: Pyrimidine and s-triazine. (2014, September 15). AIP Publishing. Retrieved February 4, 2026, from [Link]
-
Pyridines. (n.d.). University of Babylon. Retrieved February 4, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. Retrieved February 4, 2026, from [Link]
-
Mod-33 Lec-37 Pyridine Synthesis. (2013, July 8). YouTube. Retrieved February 4, 2026, from [Link]
-
The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. (n.d.). Journal of Chemical Education - ACS Publications. Retrieved February 4, 2026, from [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 16. Pyridine synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Catalyst Poisoning in Pyridine Synthesis
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation during their experimental work. Here, we provide in-depth, experience-driven insights and actionable protocols to diagnose, mitigate, and resolve issues related to catalyst poisoning.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons encountered in industrial pyridine synthesis?
A1: In the synthesis of pyridine, particularly from starting materials like acetaldehyde, formaldehyde, and ammonia, several chemical species can act as potent catalyst poisons.[1][2] These impurities can originate from the feedstock or be generated as byproducts. The most frequently encountered poisons include:
-
Sulfur Compounds: Often present in industrial-grade feedstocks, sulfur compounds are notorious for poisoning metal catalysts.[2]
-
Carbon Monoxide (CO): CO can strongly adsorb to the active sites of metal catalysts, effectively blocking them from reactant molecules.[1]
-
Heavy Metals: Trace amounts of metals such as lead, mercury, and arsenic in the raw materials can lead to severe catalyst deactivation by forming stable complexes with the active sites.[2][3]
-
Coke: The formation of carbonaceous deposits, or coke, is a common deactivation mechanism, especially in high-temperature reactions involving hydrocarbons.[4][5][6][7] Coke can physically block pores and cover active sites.[6][7]
-
Water and Oxygen: In certain catalytic systems, such as ammonia synthesis which shares mechanistic aspects with pyridine synthesis, water and oxygen can act as poisons.[8] It's been observed that equivalent concentrations of oxygen and water vapor can lead to the same degree of poisoning.[8]
Q2: How can I determine if my catalyst is poisoned, and what is the likely culprit?
A2: A gradual or sudden drop in catalyst activity, a change in product selectivity, or an increase in pressure drop across the reactor are all indicators of potential catalyst poisoning. Identifying the specific poison requires a combination of analytical techniques. A systematic approach is crucial for accurate diagnosis.
Diagnostic Workflow for Identifying Catalyst Poisons
Caption: Diagnostic workflow for identifying catalyst poisons.
Q3: What are the primary mechanisms of catalyst deactivation in pyridine synthesis?
A3: Catalyst deactivation in pyridine synthesis can be broadly categorized into chemical, thermal, and mechanical mechanisms.[4]
-
Poisoning (Chemical): This involves the strong chemisorption of impurities onto the catalyst's active sites, rendering them inactive.[1]
-
Fouling/Coking (Mechanical/Chemical): The physical deposition of substances like carbonaceous materials (coke) on the catalyst surface and within its pores blocks access to active sites.[4][6]
-
Thermal Degradation/Sintering (Thermal): High reaction temperatures can cause the catalyst support to collapse or the active metal particles to agglomerate, reducing the active surface area.[4]
Section 2: Troubleshooting Guides
Problem 1: Rapid loss of activity when using a new batch of feedstock.
Likely Cause: Contamination of the new feedstock with catalyst poisons.
Troubleshooting Protocol:
-
Isolate the Cause: Revert to a previously used batch of feedstock that is known to be of good quality. If catalyst activity is restored, the new feedstock is confirmed as the source of the problem.
-
Feedstock Analysis:
-
Sulfur Compounds: Analyze the feedstock for sulfur content using techniques like gas chromatography with a sulfur chemiluminescence detector (GC-SCD).
-
Heavy Metals: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to detect trace metals like lead, mercury, and arsenic.[3]
-
-
Implement a Purification Step:
-
Guard Beds: Install a guard bed upstream of the main reactor to adsorb poisons before they reach the catalyst.[3] Common guard bed materials include activated carbon for organic impurities and metal oxides for sulfur compounds.
-
Feedstock Pre-treatment: Consider distillation or other purification methods to remove non-volatile impurities.
-
Problem 2: Gradual decline in catalyst performance over an extended operational period.
Likely Cause: Coke formation on the catalyst surface. This is particularly common with zeolite catalysts like HZSM-5.[5][6][7][9][10][11]
Troubleshooting Protocol:
-
Confirm Coking:
-
Temperature-Programmed Oxidation (TPO): This technique involves heating the spent catalyst in an oxidizing atmosphere and monitoring the evolution of CO and CO2, which provides a quantitative measure of the coke present.
-
Thermogravimetric Analysis (TGA): TGA can determine the amount of coke by measuring the weight loss of the catalyst upon heating.
-
-
Catalyst Regeneration:
-
Controlled Burn-off: A common method for removing coke is a controlled burn-off with a dilute stream of air or oxygen in an inert gas.[12] It is crucial to carefully control the temperature to avoid thermal damage to the catalyst.[12]
-
Regeneration Protocol (Example for Coked Zeolite):
-
Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove residual hydrocarbons.
-
Gradually introduce a dilute oxygen stream (e.g., 1-5% O2 in N2) into the reactor.
-
Slowly ramp the temperature to a predetermined setpoint (typically 450-550°C), monitoring the exotherm from coke combustion.
-
Hold at the final temperature until CO2 evolution ceases, indicating complete coke removal.
-
Cool the reactor under an inert atmosphere.
-
-
Coke Formation and Removal Workflow
Caption: Workflow for addressing coke-induced deactivation.
Section 3: Advanced Topics and Preventative Strategies
Q4: Can the pyridine product itself poison the catalyst?
A4: Yes, under certain conditions, pyridine and its derivatives can act as catalyst poisons, particularly for transition metal catalysts like palladium.[13][14] The lone pair of electrons on the nitrogen atom in the pyridine ring can strongly coordinate to the metal center, blocking active sites.[14] This is a more significant concern in reactions like hydrogenation or C-H activation where the pyridine ring is a substrate.[13][14]
Q5: How can I design my process to be more resistant to catalyst poisoning?
A5: Proactive measures are often more effective than reactive ones. Consider the following strategies:
-
Catalyst Selection: Choose catalysts that are known for their robustness and resistance to common poisons. For example, modifying ZSM-5 catalysts with metals like cobalt or iron can alter their acidity and improve performance.[15]
-
Feedstock Purity: Invest in high-purity raw materials to minimize the introduction of poisons into your system.[2]
-
Process Conditions: Optimize reaction temperature, pressure, and space velocity to minimize side reactions that can lead to coke formation.[16]
-
Hierarchical Zeolites: For zeolite catalysts, creating a hierarchical pore structure with both micropores and mesopores can improve diffusion and reduce deactivation rates.[17]
Data Summary: Common Poisons and Analytical Techniques
| Poison Type | Common Sources | Recommended Analytical Technique(s) |
| Sulfur Compounds | Feedstocks (e.g., crude oil, natural gas) | Gas Chromatography with Sulfur-Specific Detector (GC-SCD/FPD) |
| Heavy Metals | Feedstocks, equipment corrosion | Inductively Coupled Plasma (ICP-OES/MS), Atomic Absorption Spectroscopy (AAS)[3] |
| Coke/Carbon | Side reactions, thermal degradation | Temperature-Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA) |
| Halides | Feedstock impurities | Ion Chromatography (IC) after extraction |
| Water/Oxygen | Leaks, incomplete drying of feed | Karl Fischer Titration (for water), Oxygen analyzers |
References
-
Wikipedia. Catalyst poisoning. [Link]
-
MDPI. Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. [Link]
-
PreScouter. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. [Link]
-
MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]
-
Intertek. Catalyst Poisoning Testing. [Link]
-
National Center for Biotechnology Information. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Stoli Chem. Pyridine Chemisorption analysis service for characterisation of acid sites. [Link]
-
ResearchGate. Synthesis of pyridine and methylpyridines over zeolite catalysts. [Link]
-
MDPI. Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. [Link]
-
ResearchGate. Study on catalyst for pyridine synthesis. [Link]
-
ResearchGate. Effect of sulfur on the catalytic performance of Fe–Ni/Al2O3 catalysts for light olefins production | Request PDF. [Link]
-
ResearchGate. Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. | Request PDF. [Link]
-
IOPscience. Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. [Link]
-
MDPI. Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. [Link]
-
Royal Society of Chemistry. Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions. [Link]
-
ResearchGate. Study of Coke Formation Mechanism on HZSM-5 Zeolite During Co-cracking of n-Hexane and Alcohols. [Link]
-
MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
-
ACS Publications. Toward Intrinsic Catalytic Rates and Selectivities of Zeolites in the Presence of Limiting Diffusion and Deactivation. [Link]
-
National Center for Biotechnology Information. New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. [Link]
-
Hiden Analytical. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Royal Society of Chemistry. Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts. [Link]
-
Sci-Hub. Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics. [Link]
-
ResearchGate. Study on catalyst deactivation kinetics of pyridine chlorination. [Link]
-
ResearchGate. Investigating the Coke Formation Mechanism of H-ZSM-5 during Methanol Dehydration Using Operando UV-Raman Spectroscopy. [Link]
-
National Center for Biotechnology Information. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]
-
ResearchGate. Elucidating Zeolite Deactivation Mechanisms During Biomass Catalytic Fast Pyrolysis from Model Reactions and Zeolite Syntheses. [Link]
-
ScienceDirect. Effects of Coke Formation and Removal on the Acidity Of ZSM-5. [Link]
-
National Center for Biotechnology Information. Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate. [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF. [Link]
-
Royal Society of Chemistry. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst Poisoning Testing [intertek.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Storage Stability of 2-Ethenyl-3,5-dimethylpyridine
Welcome to the technical support center for 2-Ethenyl-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on maintaining the stability of this reactive monomer during storage. By understanding the underlying chemical principles, you can effectively prevent degradation and ensure the integrity of your material for successful experimental outcomes.
Introduction: The Inherent Instability of this compound
This compound is a valuable building block in pharmaceutical and polymer sciences. However, its chemical structure, featuring both a vinyl group and a pyridine ring, renders it susceptible to degradation over time. The primary challenge during storage is preventing unwanted polymerization of the vinyl group, which can be initiated by heat, light, or the presence of radical species. Additionally, the pyridine ring and its alkyl substituents can be prone to oxidation.[1][2] This guide will provide a comprehensive overview of the factors influencing stability and offer practical solutions to mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter with this compound during storage and use.
Issue 1: The monomer has become viscous or solidified in the container.
-
Question: I opened a bottle of this compound that was clear and mobile when I received it, but now it's thick and viscous, or has even turned into a solid plug. What happened, and can I still use it?
-
Answer: This is a classic sign of uncontrolled polymerization.[1] The vinyl groups on individual molecules have linked together to form long polymer chains, increasing the viscosity and eventually leading to solidification.
-
Causality: This polymerization was likely initiated by one or more of the following factors:
-
Depletion of Inhibitor: Most commercially available vinyl monomers are shipped with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or 4-tert-butylcatechol (TBC).[2][] These inhibitors are consumed over time as they scavenge free radicals that would otherwise initiate polymerization.
-
Improper Storage Temperature: Elevated temperatures significantly accelerate the rate of polymerization.[1]
-
Exposure to Light: UV light can provide the energy to initiate the formation of free radicals.
-
Presence of Oxygen: While some inhibitors require oxygen to function effectively, excessive or prolonged exposure to air can lead to the formation of peroxides, which are potent polymerization initiators.[1]
-
-
Solution Workflow:
-
Do NOT attempt to use the polymerized material. It is no longer this compound and will not perform as expected in your reactions.
-
Review your storage conditions. Was the bottle stored in a cool, dark place? Was the cap tightly sealed? Refer to the recommended storage conditions in the FAQ section below.
-
Check the age of the material. If the monomer has been stored for an extended period, the inhibitor may have been depleted. It is good practice to monitor the inhibitor concentration periodically.
-
Dispose of the polymerized material according to your institution's hazardous waste guidelines.
-
-
Issue 2: The monomer has developed a yellow or brown discoloration.
-
Question: My this compound, which was initially colorless, has now turned yellow/brown. Is it still pure enough to use?
-
Answer: Discoloration often indicates the onset of degradation, but not necessarily polymerization. It could be due to the formation of soluble oligomers (short polymer chains) or oxidative degradation products.
-
Causality:
-
Minor Polymerization: The formation of small amounts of low-molecular-weight polymers can impart color.
-
Oxidation: The pyridine ring or the alkyl (methyl and ethyl) groups attached to it can undergo oxidation, especially with prolonged exposure to air.[4][5] Oxidation of similar alkylpyridines has been shown to involve hydroxylation of the ring or oxidation of the alkyl side chains.[4][6]
-
Inhibitor-Related Color: Some inhibitors or their oxidation products can be colored.
-
-
Solution Workflow:
-
Assess the extent of degradation. The material might still be usable if the discoloration is faint and no significant increase in viscosity is observed.
-
Analytical Testing: Before using the material in a critical experiment, it is highly recommended to check its purity. A simple method is Thin Layer Chromatography (TLC) to see if new, more polar spots have appeared. For a more quantitative assessment, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the percentage of remaining monomer.
-
Purification: If the purity is compromised but the material has not polymerized, you may be able to purify it. A common method is to pass it through a short column of activated basic alumina to remove the inhibitor and some polar impurities. Note: This will remove the stabilizing inhibitor, and the purified monomer must be used immediately or re-stabilized.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf life, store the monomer under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[2] Avoid freezing, as this can cause the inhibitor to crystallize and separate, leading to localized areas of uninhibited monomer.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light: Keep in an amber or opaque bottle to protect from light.[7]
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[8]
Q2: What is the role of a polymerization inhibitor and do I need to add more?
A2: A polymerization inhibitor is a chemical that scavenges free radicals, thereby preventing the initiation of a chain polymerization reaction.[][9] Common inhibitors for vinyl monomers include hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (TBC).[10] You generally do not need to add more inhibitor if you are using the monomer within the manufacturer's recommended shelf life and under proper storage conditions. If you plan to store the material for a very long time, periodic testing of the inhibitor level is advisable.
Q3: How do I remove the inhibitor before my reaction?
A3: If your reaction is sensitive to the presence of phenolic inhibitors, you can remove them using the following procedure:
-
Dissolve the monomer in a suitable non-polar solvent (e.g., diethyl ether or dichloromethane).
-
Wash the solution with a 1M sodium hydroxide (NaOH) solution in a separatory funnel to extract the acidic phenolic inhibitor. Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation at low temperature. Crucial Point: The resulting inhibitor-free monomer is highly reactive and should be used immediately.[1]
Q4: Can I distill this compound to purify it?
A4: Yes, vacuum distillation can be used for purification. However, this is a high-risk procedure due to the potential for vigorous polymerization at elevated temperatures. If you must distill:
-
NEVER distill an uninhibited monomer to dryness. This can lead to the accumulation of explosive peroxides.
-
Always perform the distillation under reduced pressure to keep the temperature low. The boiling point is approximately 200.7°C at 760 mmHg, so a good vacuum is essential.[11]
-
It is a good practice to add a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask.
-
Ensure the receiving flask is cooled and contains a small amount of inhibitor.
Visualizing Stability and Degradation
To better understand the factors affecting stability, the following diagram illustrates the key degradation pathways and preventative measures.
Caption: Key factors influencing the stability of this compound.
Summary of Recommended Practices
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerate) | Slows down the rate of polymerization.[2] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidative degradation and peroxide formation. |
| Light Exposure | Store in amber/opaque containers | Prevents light-induced radical formation.[7] |
| Inhibitor | Use within shelf-life; do not remove until use | Scavenges free radicals to prevent polymerization initiation.[] |
| Purity Check | GC, NMR, or TLC if discoloration or age is a concern | Verifies the integrity of the monomer before use. |
By adhering to these guidelines, you can significantly enhance the storage stability of your this compound, ensuring its quality and reliability for your research and development needs.
References
-
ResearchGate. Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Available from: [Link]
-
ResearchGate. Synthesis of 2-ethyl-3,5-dimethylpyridine by heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium complexes. Available from: [Link]
-
PubChem. 2-Ethyl-3,5-dimethylpyridine. Available from: [Link]
- Google Patents. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
-
National Institutes of Health. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Available from: [Link]
-
University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available from: [Link]
-
Chemistry Stack Exchange. Stability of pyridine derivatives. Available from: [Link]
-
The Chemistry Blog. How to Safely Handle Reactive Chemicals. Available from: [Link]
-
National Institutes of Health. A General Solution for the 2-Pyridyl Problem. Available from: [Link]
-
Chemsrc. 2-ethyl-3,5-dimethylpyridine | CAS#:1123-96-2. Available from: [Link]
-
Wikipedia. 2-Vinylpyridine. Available from: [Link]
-
BuyersGuideChem. 2-Ethyl-3,5-dimethylpyridine | C9H13N. Available from: [Link]
-
Synerzine. SAFETY DATA SHEET 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL. Available from: [Link]
-
Wako Pure Chemical Industries. What is high performance polymerization inhibitor?. Available from: [Link]
- Google Patents. US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
-
ChemistryViews. Puzzling Pyridine Problem Probed. Available from: [Link]
-
ResearchGate. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Available from: [Link]
-
AIChE. Guidelines for Safe Storage and Handling of Reactive Materials. Available from: [Link]
-
CPAChem. Safety data sheet - 2-Ethyl-3,5(6)-dimethylpyrazine, mixture of isomers. Available from: [Link]
-
EnviroServe. Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Available from: [Link]
-
MDPI. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Available from: [Link]
-
Advanced Biotech. Safety Data Sheet - 2-Ethyl-3(5/6)-Dimethylpyrazine Natural. Available from: [Link]
-
Sciencemadness Wiki. Pyridine. Available from: [Link]
-
ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Available from: [Link]
-
YouTube. How Do Polymerization Inhibitors Work?. Available from: [Link]
-
GOV.UK. Vinyl chloride - Incident management. Available from: [Link]
Sources
- 1. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. synerzine.com [synerzine.com]
- 9. youtube.com [youtube.com]
- 10. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 11. 2-ethyl-3,5-dimethylpyridine | CAS#:1123-96-2 | Chemsrc [chemsrc.com]
Validation & Comparative
Comparing different synthetic routes to 2-Ethenyl-3,5-dimethylpyridine.
The following guide provides an in-depth technical comparison of synthetic routes to 2-Ethenyl-3,5-dimethylpyridine (also known as 2-vinyl-3,5-dimethylpyridine).
Executive Summary
This compound is a critical functional monomer and intermediate, combining the polymerization capability of a vinyl group with the steric and electronic modulation of a 3,5-dimethyl substituted pyridine ring.
For industrial scale-up , the Aldol-Type Condensation/Dehydration (Route A) remains the gold standard due to the low cost of 2,3,5-collidine and formaldehyde, despite requiring high-pressure equipment. For drug discovery and small-scale library synthesis , the Palladium-Catalyzed Heck Vinylation (Route B) offers superior purity and milder conditions, avoiding the harsh thermal stress of dehydration. The Wittig Olefination (Route C) serves as a reliable, high-precision alternative for isotopic labeling or when strictly neutral conditions are required.
Route Analysis
Route A: The "Industrial" Route (Methyl-Vinyl Conversion)
This route exploits the enhanced acidity of the methyl group at the C2 position of the pyridine ring. Unlike the methyl groups at C3 and C5, the C2-methyl protons are activated by the electron-withdrawing nitrogen atom, allowing selective deprotonation and reaction with electrophiles like formaldehyde.
-
Mechanism:
-
Hydroxyalkylation: 2,3,5-Trimethylpyridine reacts with formaldehyde (aqueous or paraformaldehyde) to form 2-(2-hydroxyethyl)-3,5-dimethylpyridine.
-
Dehydration: The intermediate alcohol undergoes elimination (often base-catalyzed or thermal) to yield the vinyl product.
-
Route B: The "Precision" Route (Heck Coupling)
This route utilizes transition-metal catalysis to install the vinyl group directly onto a halogenated precursor. It is ideal when the starting material (2-bromo-3,5-dimethylpyridine) is available and high purity is paramount.
-
Mechanism: A Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the C-Br bond, coordination/insertion of ethylene (or a vinyl surrogate), and
-hydride elimination.
Route C: The "Academic" Route (Wittig Olefination)
A classic method offering high predictability. It requires the synthesis of 3,5-dimethylpyridine-2-carbaldehyde, typically via oxidation of the 2-methyl group (using SeO
Comparative Metrics
| Feature | Route A: Condensation/Dehydration | Route B: Heck Coupling | Route C: Wittig Olefination |
| Starting Material | 2,3,5-Trimethylpyridine (Cheap) | 2-Bromo-3,5-dimethylpyridine (Moderate) | 3,5-Dimethylpyridine-2-carbaldehyde (Expensive/Synthetic) |
| Reagents | Formaldehyde, NaOH/H | Ethylene/Vinylboronate, Pd cat. | MePPh |
| Atom Economy | High (Loss of H | Moderate (Loss of HBr) | Poor (Loss of Ph |
| Scalability | Excellent (Multi-ton) | Moderate (Catalyst cost) | Poor (Solid waste generation) |
| Conditions | Harsh (150–200°C, Pressure) | Mild (80–100°C) | Mild (-78°C to RT) |
| Key Impurity | Polymerized material | Pd residues, Phosphine oxides | Triphenylphosphine oxide |
Mechanistic Visualization
Pathway A: Selective Activation of C2-Methyl
The following diagram illustrates why the reaction occurs selectively at the 2-position.
Caption: Selective activation of the C2-methyl group driven by the electron-deficient nitrogen atom.
Pathway B: Catalytic Cycle (Heck)
Caption: The Pd(0)/Pd(II) catalytic cycle converting the aryl bromide to the vinyl pyridine.
Detailed Experimental Protocols
Protocol A: High-Pressure Condensation (Industrial Method)
Best for: Large batches (>100g) where cost is the primary driver.
Reagents:
-
2,3,5-Trimethylpyridine (1.0 equiv)
-
Paraformaldehyde (1.2 equiv) or Formalin (37% aq.)
-
Sodium Hydroxide (NaOH)
Step 1: Hydroxyethylation
-
Charge a stainless steel autoclave with 2,3,5-trimethylpyridine and paraformaldehyde.
-
Seal and heat to 160°C for 10–12 hours. The internal pressure will rise (approx. 5–10 bar).
-
Cool to room temperature. Distill off unreacted starting material under reduced pressure.
-
Isolate the viscous oil: 2-(2-hydroxyethyl)-3,5-dimethylpyridine.
Step 2: Dehydration
-
Mix the intermediate alcohol with solid NaOH (20% w/w) in a vacuum distillation apparatus.
-
Add a polymerization inhibitor (e.g., tert-butylcatechol, 500 ppm).
-
Heat the mixture to 180–200°C under reduced pressure (10–20 mmHg).
-
The product, this compound, will co-distill with water.
-
Collect the distillate, separate the organic layer, dry over MgSO
, and redistill for high purity (>98%).
Critical Control Point: Temperature control during dehydration is vital. Too high (>220°C) causes polymerization; too low results in poor conversion.
Protocol B: Heck Vinylation (Laboratory Method)
Best for: High purity (<10g) and mild conditions.
Reagents:
-
2-Bromo-3,5-dimethylpyridine (1.0 equiv)
-
Potassium Vinyltrifluoroborate (1.2 equiv) (Solid vinyl source alternative to gas)
-
Pd(dppf)Cl
(3 mol%) -
Triethylamine (3.0 equiv)
-
n-Propanol/Water (3:1)
Workflow:
-
In a round-bottom flask, dissolve 2-bromo-3,5-dimethylpyridine and potassium vinyltrifluoroborate in n-propanol/water.
-
Degas the solution by bubbling nitrogen for 15 minutes (oxygen removal is critical for Pd activity).
-
Add the base (Et
N) and the catalyst Pd(dppf)Cl . -
Heat to reflux (85–90°C ) for 6 hours under inert atmosphere.
-
Workup: Cool, dilute with ethyl acetate, and wash with water/brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Validation:
-
1H NMR (CDCl3): Look for characteristic vinyl protons: dd at ~6.8 ppm (CH=), and two doublets at ~5.5 and ~6.2 ppm (=CH
). -
Absence of Br: Mass spectrometry should show M+ = 147.2 (Product) vs 186.0 (SM).
References
-
Industrial Synthesis of Vinylpyridines
-
Title: Method for synthesizing and preparing 2-vinyl pyridine.[1]
- Source: Google P
- URL
-
-
Heck Reaction Methodology
-
Wittig Reaction on Pyridines
- General Reactivity of Alkylpyridines: Title: 2-Ethyl-3,5-dimethylpyridine (Precursor D
Sources
- 1. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science. Its inherent electronic properties, coupled with the ability to strategically introduce substituents, allow for the fine-tuning of molecular reactivity, basicity, and overall biological activity. This guide provides a comparative analysis of the reactivity of differently substituted pyridines, offering experimental insights and quantitative data to inform rational molecular design and synthesis.
The Electronic Landscape of the Pyridine Ring
Pyridine is an electron-deficient aromatic heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon. This results in a significant dipole moment and a general deactivation of the ring towards electrophilic attack compared to benzene.[1][2] The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is responsible for the basicity of pyridine.[3]
The position of substituents dramatically influences the electron density distribution within the ring, thereby dictating the regioselectivity and rate of chemical reactions. These electronic influences can be broadly categorized into inductive and resonance effects.[4]
-
Inductive Effect (I): This is the through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), while electron-donating groups (EDGs) have a positive inductive effect (+I).
-
Resonance Effect (M or R): This involves the delocalization of π-electrons between the substituent and the pyridine ring. It is most pronounced for substituents at the 2-, 4-, and 6-positions.[4] EDGs with lone pairs (e.g., -NH₂, -OR) exhibit a +M effect, donating electron density. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) show a -M effect, withdrawing electron density.[4]
The interplay of these effects governs the overall reactivity of the substituted pyridine.
Electrophilic Aromatic Substitution (SEAr): A Tale of Deactivation and Regioselectivity
Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom.[1][5] Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, further deactivating the ring.
Regioselectivity: Electrophilic attack predominantly occurs at the 3- and 5-positions (meta-directing).[1][2] This is because the cationic intermediates formed by attack at the 2-, 4-, or 6-positions have a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable.[1][5]
Influence of Substituents:
-
Electron-Donating Groups (EDGs): Substituents like alkyl, amino, and alkoxy groups activate the pyridine ring towards SEAr. They increase the electron density of the ring, making it more susceptible to electrophilic attack. The activating effect is most pronounced when the EDG is at the 2- or 4-position, directing the incoming electrophile to the 3- or 5-position.
-
Electron-Withdrawing Groups (EWGs): Halogens, nitro, and cyano groups further deactivate the ring, making SEAr even more difficult.
Overcoming the Deactivation: The Pyridine N-oxide Strategy
A powerful strategy to facilitate electrophilic substitution on pyridine is the formation of the corresponding N-oxide.[6][7] The N-oxide group has a dual electronic nature; it is inductively withdrawing but can donate electron density into the ring through resonance.[8] This resonance donation activates the 2-, 4-, and 6-positions towards electrophilic attack.[8][9] Following the substitution reaction, the N-oxide can be readily deoxygenated to afford the substituted pyridine.[10]
Experimental Protocol: Comparative Nitration of Pyridine and 2-Methoxypyridine
This protocol illustrates the activating effect of an electron-donating group on the electrophilic nitration of the pyridine ring.
Materials:
-
Pyridine
-
2-Methoxypyridine
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Carbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with a magnetic stirrer and a dropping funnel, place pyridine (1.0 eq) and 2-methoxypyridine (1.0 eq) respectively. Cool both flasks to 0°C in an ice bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled (0°C) mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (1.5 eq) to each flask under vigorous stirring. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixtures to stir at room temperature for 48 hours for pyridine and 12 hours for 2-methoxypyridine.
-
Work-up: Carefully pour each reaction mixture onto crushed ice. Neutralize the acidic solutions by the slow addition of a saturated sodium carbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous layers with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by GC-MS to determine the product distribution and conversion.
Expected Outcome: 2-Methoxypyridine will show a significantly higher conversion to the corresponding nitrated product (predominantly 3-nitro-2-methoxypyridine and 5-nitro-2-methoxypyridine) compared to pyridine, which will likely show minimal conversion under these conditions. This demonstrates the activating effect of the methoxy group.
Nucleophilic Aromatic Substitution (SNAr): A Realm of Enhanced Reactivity
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for benzene.[11][12] This reactivity is particularly enhanced at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[13][14]
Influence of Substituents and Leaving Groups:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) at the 2-, 4-, or 6-positions dramatically increases the rate of SNAr by further stabilizing the anionic intermediate.
-
Leaving Group Ability: The rate of substitution is also dependent on the nature of the leaving group, with the general trend being F > Cl > Br > I.[11]
Quantitative Reactivity Comparison:
The electronic effects of substituents on the reactivity of pyridines in SNAr reactions can be quantified. For instance, a kinetic study on the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines showed that the 3-nitro isomer is more reactive than the 5-nitro isomer.[15] This can be attributed to the greater electrophilicity of the C-2 carbon in the 3-nitro isomer.[15]
| Substituted Pyridine | Relative Reaction Rate (with Piperidine) |
| 2-Chloropyridine | 1 |
| 2-Chloro-5-nitropyridine | ~10⁷ |
| 2-Chloro-3-nitropyridine | ~10⁸ |
| 4-Chloropyridine | ~10² |
| 4-Chloro-3-nitropyridine | ~10⁹ |
Note: These are approximate relative rates intended for comparative illustration.
Experimental Workflow: Comparative SNAr of Halopyridines
Caption: Workflow for comparing the SNAr reactivity of different halopyridines.
Modern Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines.[16][17] These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a pyridyl halide or triflate with a boronic acid or ester.[18] While highly versatile, the coupling of 2-pyridyl boron reagents can be challenging due to their instability.[16]
-
Stille Coupling: Involves the reaction of a pyridyl halide with an organostannane reagent, catalyzed by palladium.
-
Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between a pyridyl halide and a terminal alkyne.
-
Buchwald-Hartwig Amination: A palladium-catalyzed method for the formation of C-N bonds by coupling a pyridyl halide with an amine.
Influence of Substituents in Cross-Coupling:
The electronic nature and position of substituents on the pyridine ring can significantly impact the efficiency of cross-coupling reactions.
-
Electron-withdrawing groups on the pyridyl halide can facilitate oxidative addition to the palladium(0) catalyst, often leading to faster reaction rates.
-
Electron-donating groups can sometimes hinder the reaction by increasing the electron density on the carbon-halogen bond.
-
Steric hindrance from bulky substituents ortho to the coupling site can impede the reaction.
Logical Diagram: Factors Influencing Pyridine Reactivity
Caption: Key factors determining the chemical reactivity of substituted pyridines.
Quantitative Prediction of Reactivity: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic systems, including pyridines.[4] The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted pyridine.
-
k₀ is the rate constant for the unsubstituted pyridine.
-
σ is the substituent constant, which depends on the nature and position of the substituent.
-
ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
Hammett substituent constants (σ) have been determined for a wide range of substituents, allowing for the prediction of relative reaction rates.[19][20]
| Substituent | σmeta | σpara | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong EDG |
| -OCH₃ | 0.12 | -0.27 | EDG |
| -CH₃ | -0.07 | -0.17 | Weak EDG |
| -Cl | 0.37 | 0.23 | EWG |
| -CN | 0.56 | 0.66 | Strong EWG |
| -NO₂ | 0.71 | 0.78 | Very Strong EWG |
Data compiled from various sources for general reference.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, as is the case for nucleophilic aromatic substitution. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, which is typical for electrophilic aromatic substitution.
Conclusion
The reactivity of substituted pyridines is a nuanced interplay of electronic and steric factors. A thorough understanding of how different substituents modulate the electron density of the pyridine ring is paramount for designing efficient synthetic routes and for the rational design of novel molecules in drug discovery and materials science. By leveraging both qualitative principles and quantitative measures like the Hammett equation, researchers can predict and control the chemical behavior of this versatile heterocyclic scaffold. The strategic use of activating groups, such as in the pyridine N-oxide strategy for electrophilic substitution, and the application of modern cross-coupling methodologies provide a robust toolkit for the synthesis of a diverse array of functionalized pyridines.
References
-
Electrophilic substitution on pyridine. (n.d.). quimicaorganica.org. Retrieved January 26, 2024, from [Link]
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017, April 10). Quora. Retrieved January 26, 2024, from [Link]
-
Pyridine N-Oxide-structure. (n.d.). ChemTube3D. Retrieved January 26, 2024, from [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]
-
Reactivity of Pyridine-N-Oxide. (2020, October 26). [Video]. YouTube. Retrieved January 26, 2024, from [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). [Video]. YouTube. Retrieved January 26, 2024, from [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+. Retrieved January 26, 2024, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
-
Hill, N. J., et al. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 86(24), 18045–18053. [Link]
-
A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 26, 2024, from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. Retrieved January 26, 2024, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry. Retrieved January 26, 2024, from [Link]
-
Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]
-
Heterocyclic Amines. (2021, December 27). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group. Retrieved January 26, 2024, from [Link]
-
Pyridine N-Oxides. (2012, June 9). Baran Lab. Retrieved January 26, 2024, from [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). [Video]. YouTube. Retrieved January 26, 2024, from [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 267-275. [Link]
-
Pyridine. (n.d.). [Lecture Notes]. Retrieved January 26, 2024, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Angewandte Chemie International Edition. Retrieved January 26, 2024, from [Link]
-
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). World Journal of Chemical Education. Retrieved January 26, 2024, from [Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (n.d.). Angewandte Chemie International Edition. Retrieved January 26, 2024, from [Link]
-
Pyridine-N-oxide. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics, 21(3), 415–422. [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions. Retrieved January 26, 2024, from [Link]
-
Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. (n.d.). ScholarWorks@UARK. Retrieved January 26, 2024, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.). The Journal of Physical Chemistry A. Retrieved January 26, 2024, from [Link]
-
Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. (n.d.). The Journal of Organic Chemistry. Retrieved January 26, 2024, from [Link]
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017, April 10). Quora. Retrieved January 26, 2024, from [Link]
-
Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 26, 2024, from [Link]
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Pyridine synthesis [organic-chemistry.org]
- 19. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 20. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 2-Ethenyl-3,5-dimethylpyridine and its Commercial Analogs for Advanced Research Applications
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Substituted pyridines, in particular, represent a class of versatile intermediates. This guide provides an in-depth comparison of the less-documented 2-ethenyl-3,5-dimethylpyridine with its more common, commercially available analogs. By examining their structural nuances, reactivity profiles, and performance in key applications, this document aims to equip scientists with the critical information needed for informed decision-making in their research endeavors.
Introduction to this compound
This compound, also known as 2-vinyl-3,5-dimethylpyridine, is a substituted pyridine featuring a vinyl group at the 2-position and methyl groups at the 3- and 5-positions. This specific substitution pattern imparts a unique combination of steric and electronic properties that are of significant interest in organic synthesis. While not as readily available as some of its simpler analogs, its synthesis has been described, typically through the dehydrogenation of 2-ethyl-3,5-dimethylpyridine or the reaction of 2,3,5-trimethylpyridine with formaldehyde.[1][2] The presence of the vinyl group offers a reactive handle for polymerization and other addition reactions, while the methyl groups modulate the electron density and steric environment of the pyridine ring.
Commercially Available Analogs: A Comparative Overview
To understand the potential advantages and disadvantages of this compound, it is essential to compare it with its more established, commercially available analogs. The most relevant of these are 2-vinylpyridine and 4-vinylpyridine, which lack the methyl substituents, and other alkyl-substituted vinylpyridines.
| Compound | Structure | Key Differentiating Features |
| This compound | - Vinyl group at the 2-position for polymerization and functionalization. - Methyl groups at the 3- and 5-positions increase electron density on the ring and introduce steric hindrance around the nitrogen and the vinyl group. | |
| 2-Vinylpyridine | - Unsubstituted pyridine ring, providing a baseline for electronic and steric effects.[3][4] - Readily polymerizable.[4] | |
| 4-Vinylpyridine | - Vinyl group at the 4-position, leading to different electronic and polymerization characteristics compared to the 2-isomer.[5] - Less steric hindrance around the nitrogen atom compared to 2-vinylpyridine. | |
| 2-Methyl-6-vinylpyridine | - A single methyl group providing some steric hindrance and electron donation.[6] |
Comparative Analysis: Physicochemical Properties and Reactivity
The performance of these molecules in a given application is dictated by their inherent physicochemical properties and reactivity. The following sections delve into a detailed comparison.
Electronic Effects
The electronic nature of the pyridine ring is crucial in determining its reactivity. The nitrogen atom in pyridine is electron-withdrawing, making the ring electron-deficient compared to benzene. However, the placement of substituents can significantly alter this.
-
This compound : The two methyl groups at the 3- and 5-positions are electron-donating, thereby increasing the electron density of the pyridine ring. This enhanced electron density makes the nitrogen atom a stronger Lewis base compared to unsubstituted vinylpyridines. This increased basicity can influence its coordination to metal centers in catalysis and its reactivity in acid-catalyzed reactions.
-
2-Vinylpyridine and 4-Vinylpyridine : Lacking electron-donating groups, the pyridine rings in these molecules are more electron-deficient. This results in a lower basicity of the nitrogen atom. The position of the vinyl group also plays a role; in 4-vinylpyridine, the vinyl group is in conjugation with the nitrogen lone pair through the ring, which can influence its electronic properties differently than in the 2-isomer.
-
2-Methyl-6-vinylpyridine : The single methyl group provides a moderate increase in electron density compared to 2-vinylpyridine.
This difference in electronic properties is expected to translate into varied performance in applications such as catalysis, where the ligand's ability to donate electron density to a metal center is critical.[7][8]
Steric Hindrance
Steric hindrance plays a significant role in controlling the regioselectivity of reactions and the stability of resulting complexes.
-
This compound : The methyl group at the 3-position introduces significant steric bulk around the 2-vinyl group and the nitrogen atom. This can hinder the approach of bulky reagents to the vinyl group and may also affect the coordination geometry when used as a ligand.
-
2-Vinylpyridine : Exhibits less steric hindrance around the vinyl group and nitrogen compared to its dimethylated counterpart.
-
4-Vinylpyridine : The vinyl group is positioned away from the nitrogen atom, resulting in minimal steric hindrance for coordination at the nitrogen.
-
2-Methyl-6-vinylpyridine : The methyl group at the 6-position provides steric hindrance on one side of the nitrogen atom.
The interplay of these steric and electronic factors is critical in applications like polymerization, where the rate and stereochemistry of the reaction can be influenced.
Polymerization Behavior
Vinylpyridines are valuable monomers for the synthesis of functional polymers.[4][9] The reactivity of the vinyl group is influenced by the substituents on the pyridine ring.
-
This compound : The increased electron density from the methyl groups may enhance the reactivity of the vinyl group in certain types of polymerization. However, the steric hindrance from the 3-methyl group could potentially decrease the rate of polymerization compared to less substituted analogs.
-
2-Vinylpyridine and 4-Vinylpyridine : These are known to readily undergo polymerization via radical, anionic, and cationic mechanisms.[4][10] Studies have shown that 4-vinylpyridine can exhibit a higher polymerization rate than 2-vinylpyridine, which may be attributed to the reduced steric hindrance at the 4-position.[5]
The choice of monomer will, therefore, depend on the desired polymer properties and the specific polymerization technique employed.
Experimental Protocols
To provide a practical context, this section outlines a general procedure for the synthesis of a vinylpyridine and a representative polymerization protocol.
Synthesis of this compound
A plausible laboratory-scale synthesis can be adapted from patented procedures involving the reaction of a substituted picoline with formaldehyde.[2][11]
Reaction Scheme:
General workflow for suspension polymerization.
Step-by-Step Protocol:
-
Dispersion : A mixture of insoluble polyolefin particles is rapidly stirred in water containing a water-soluble free-radical initiator (e.g., potassium persulfate). A surfactant may be added to aid in the suspension of the particles. [12]2. Monomer Addition : The vinylpyridine monomer (e.g., this compound) is added to the suspension.
-
Initiation : The mixture is heated to a temperature sufficient to activate the initiator, typically between 70°C and 90°C. [12]4. Polymerization : The polymerization is allowed to proceed with continuous stirring until the desired conversion is achieved.
-
Isolation : The resulting polymer-coated polyolefin particles are collected by filtration, washed with water, and dried.
Applications and Performance Insights
The choice between this compound and its analogs will ultimately depend on the specific application.
-
Polymer Science : For applications requiring polymers with higher glass transition temperatures or specific solubility characteristics, the introduction of methyl groups in this compound could be advantageous. The resulting poly(this compound) would be expected to have different physical properties compared to poly(2-vinylpyridine) and poly(4-vinylpyridine).
-
Catalysis : In the field of coordination chemistry and catalysis, this compound can serve as a precursor to novel ligands. [13]The increased basicity and steric bulk of the pyridine ring can be used to fine-tune the electronic and steric environment of a metal catalyst, potentially leading to enhanced activity or selectivity. [7][8]
-
Drug Development : The pyridine scaffold is a common motif in pharmaceuticals. The specific substitution pattern of this compound could be explored to generate novel drug candidates with unique binding properties.
Conclusion
While this compound is not as widely commercially available as its simpler analogs, its unique structural features present compelling opportunities for researchers in various fields. The presence of electron-donating methyl groups and a reactive vinyl group on the pyridine scaffold allows for the synthesis of novel polymers and ligands with tailored properties. By understanding the fundamental differences in electronic and steric effects between this compound and its analogs like 2-vinylpyridine and 4-vinylpyridine, scientists can make more strategic choices in the design and synthesis of next-generation materials and therapeutics.
References
-
Hadjichristidis, N., Pispas, S., & Floudas, G. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1837-1866. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem Compound Database. [Link]
-
Lv, L., & Li, C. J. (2021). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. Chemical Science, 12(8), 2870-2875. [Link]
-
Wikipedia. (n.d.). 2-Vinylpyridine. [Link]
-
Química Organica.org. (n.d.). Reactivity of alkyl and vinyl pyridines. [Link]
-
Lv, L., & Li, C. J. (2021). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N 2 H 4 mediated deoxygenative couplings. Chemical Science, 12(8), 2870-2875. [Link]
-
Chmil, O., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13429-13443. [Link]
-
ResearchGate. (n.d.). Catalytic hydrodeoxygenation of lignin-derived phenolic compounds with Ni-based aluminum phosphate catalyst. [Link]
- Google Patents. (n.d.). US20020123633A1 - Process for preparing alkenyl-substituted heterocycles.
- Google Patents. (n.d.). US3929799A - Process for producing vinyl pyridine compounds.
-
Royal Society of Chemistry. (2023, November 15). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible CpIr-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts*. [Link]
- Google Patents. (n.d.). CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine.
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. Polymer Chemistry, 12(15), 2236-2247. [Link]
-
Semantic Scholar. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(16), 2736. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20020123633A1 - Process for preparing alkenyl-substituted heterocycles - Google Patents [patents.google.com]
- 3. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N 2 H 4 mediated deoxygenative couplings - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06586B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 11. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 12. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
- 13. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
